Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c1-12-6(11)5-4(8)3-9-7(10-5)13-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBLUGJWGGDSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406100 | |
| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79686-03-6 | |
| Record name | Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, a key intermediate in the synthesis of various biologically active molecules. While direct experimental data for this specific methyl ester is not extensively available in the public domain, this document extrapolates a probable synthetic route and expected characterization data based on closely related and well-documented analogues, primarily its corresponding carboxylic acid and ethyl ester.
Compound Profile
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | Not readily available | N/A |
| Molecular Formula | C₇H₇ClN₂O₂S | Calculated |
| Molecular Weight | 218.66 g/mol | Calculated |
| Appearance | Expected to be a solid | Inferred |
Synthesis Pathway
The synthesis of this compound is analogous to the preparation of its ethyl ester counterpart, which involves a two-step process.[1] The proposed pathway begins with the condensation of S-methylisothiourea with a dialkyl malonate derivative, followed by chlorination to yield the target compound.
DOT Diagram of the Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, extrapolated methodologies for the key experimental steps.
Step 1: Synthesis of Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
-
Reagents and Materials:
-
S-Methylisothiourea sulfate
-
Dimethyl 2-(ethoxymethylene)malonate
-
Sodium methoxide
-
Methanol
-
-
Procedure:
-
To a solution of sodium methoxide in methanol, add S-methylisothiourea sulfate portion-wise at room temperature.
-
Stir the resulting mixture for 30 minutes.
-
Add Dimethyl 2-(ethoxymethylene)malonate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated solid is filtered, washed with cold methanol, and dried under vacuum to yield Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or other suitable solvent)
-
-
Procedure:
-
Suspend Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate in toluene.
-
Slowly add phosphorus oxychloride to the suspension at 0-5 °C.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization. A similar ethyl ester has a melting point of 60-63 °C.[2]
-
Characterization Data
While specific data for this compound is scarce, the following table summarizes the available data for the closely related "5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid". It is expected that the methyl ester would exhibit analogous spectral features.
| Characterization Technique | Data for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | Expected Features for Methyl Ester |
| Melting Point | 165 °C (decomposes)[3][4] | Expected to be a solid with a distinct melting point. |
| ¹H NMR | A spectrum is available but not detailed in the search results.[5] | Expected signals for the pyrimidine proton, the S-methyl protons, and the O-methyl protons. |
| ¹³C NMR | No data available from searches. | Expected signals for the pyrimidine ring carbons, the carboxyl carbon, the S-methyl carbon, and the O-methyl carbon. |
| Mass Spectrometry | Molecular Weight: 204.63 g/mol [3][4][6] | Expected molecular ion peak (M+) at m/z 218 and 220 in a ~3:1 ratio due to the chlorine isotope. |
| Purity | Typically available at ≥ 97% (GC)[7] | Purity would be determined by GC or HPLC. |
Applications in Research and Development
This class of compounds, specifically pyrimidine derivatives, are crucial intermediates in the synthesis of a wide range of bioactive molecules. "5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid" is noted as an intermediate in the preparation of GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating HIV infection.[4][] These compounds are also utilized in agricultural chemistry for the development of herbicides and fungicides.[7] The unique structure of the pyrimidine core allows for diverse modifications, making it a valuable scaffold in drug discovery and agrochemical research.[7]
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min [csnvchem.com]
- 3. 5-氯-2-(甲硫基)嘧啶-4-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS#: 61727-33-1 [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
"Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its nature as a likely synthetic intermediate, some data presented herein is based on closely related analogs, which will be clearly indicated.
Core Properties
This compound, with the CAS number 79686-03-6, is a pyrimidine derivative featuring a chlorine atom at the 5-position, a methylthio group at the 2-position, and a methyl carboxylate group at the 4-position. Its chemical structure makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
| Property | Value |
| CAS Number | 79686-03-6 |
| Molecular Formula | C₇H₇ClN₂O₂S |
| Molecular Weight | 218.66 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥97% |
| Storage Conditions | Sealed in a dry environment, at room temperature or refrigerated at 4°C under a nitrogen atmosphere. |
Physical and Chemical Data
| Property | Value (for 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid) |
| Melting Point | 165-170 °C (decomposes)[1][2] |
| Boiling Point | 396.4 ± 22.0 °C (Predicted)[3] |
| Solubility | Soluble in Methanol[3] |
| Appearance | Light yellow to yellow to orange powder/crystal |
Spectral Data Analysis
Detailed spectral data for the title compound is scarce. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a singlet for the methyl group of the ester, a singlet for the methyl group of the thioether, and a singlet for the proton on the pyrimidine ring.
-
¹³C NMR: The carbon nuclear magnetic resonance spectrum should display distinct signals for the carbonyl carbon of the ester, the methyl carbons, and the carbons of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic bands would include C-H, C-N, and C-S stretching and bending vibrations.
Experimental Protocols
Synthesis of this compound
General Esterification Protocol:
-
Dissolution: Dissolve 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Detailed Synthesis of the Analogous Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
This protocol describes a two-step synthesis of the ethyl ester, which can be adapted for the synthesis of the methyl ester by using appropriate starting materials.
Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
-
Reaction Setup: In a suitable reaction vessel, combine S-methylisothiourea and diethyl ethoxymethylene malonate.
-
Base Addition: Add a basic solution (e.g., sodium ethoxide in ethanol) to the mixture.
-
Reaction: Stir the reaction mixture, which leads to the condensation and formation of the 4-oxopyrimidine sodium salt.
-
Isolation: Isolate the resulting salt.
Step 2: Chlorination to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
-
Chlorination: Treat the 4-oxopyrimidine sodium salt from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Reflux: Heat the reaction mixture under reflux.
-
Work-up and Purification: After the reaction is complete, carefully quench the reaction mixture and purify the product, for instance by extraction and chromatography, to yield Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate[4].
Safety and Handling
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is Warning . Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Role in Drug Discovery and Development
While no specific signaling pathways involving this compound have been reported, pyrimidine derivatives are a well-established class of compounds in drug discovery, known to interact with a variety of biological targets. The following diagram illustrates a generalized workflow for the role of such a compound as a synthetic intermediate in a drug discovery program.
Conclusion
This compound is a valuable heterocyclic intermediate. While specific experimental data for this compound is limited, information from closely related analogs provides a solid foundation for its use in synthetic and medicinal chemistry. Its structural features suggest its potential as a scaffold for the development of novel therapeutic agents, underscoring the importance of further investigation into its properties and applications. Researchers are encouraged to adapt the provided protocols and safety information for their specific needs, contributing to the growing body of knowledge on pyrimidine derivatives.
References
- 1. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS#: 61727-33-1 [m.chemicalbook.com]
- 4. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
An In-depth Technical Guide to the Discovery and History of Pyrimidine-Based Building Blocks
Introduction
Pyrimidine, a fundamental heterocyclic aromatic organic compound, forms the structural core of a vast array of biologically significant molecules.[1][2] Its six-membered ring, containing two nitrogen atoms at positions 1 and 3, is the foundational scaffold for nucleobases, vitamins, and a multitude of synthetic therapeutic agents.[1][3] This technical guide provides a comprehensive exploration of the discovery, history, and evolving understanding of pyrimidine-based building blocks, tailored for researchers, scientists, and drug development professionals. We will delve into key historical milestones, detail seminal synthetic methodologies, and present critical quantitative data in a structured format. Furthermore, key pathways and experimental workflows are visualized to provide a clear and concise overview of this vital area of chemistry and biology.
Historical Milestones in Pyrimidine Chemistry
The journey of pyrimidine chemistry spans over two centuries, marked by key discoveries that unveiled its structure and profound biological roles.
Early Discoveries and Structural Elucidation
While pyrimidine derivatives like alloxan were known in the early 19th century, the systematic investigation of this class of compounds began in earnest in the latter half of the century.[4][5] A pivotal moment arrived in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, from urea and malonic acid.[4][5]
The systematic study of pyrimidines is largely credited to Adolf Pinner, who in 1884, synthesized pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines.[5][6] It was Pinner who coined the term "pyrimidin" in 1885.[4] The parent, unsubstituted pyrimidine molecule was first prepared in 1900 by Gabriel and Colman.[4][5] Their synthesis involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[4][5]
Identification of Pyrimidine Nucleobases
The turn of the 20th century marked a paradigm shift in understanding the biological importance of pyrimidines with the discovery of the nucleobases. In 1900, uracil was isolated from the hydrolysis of yeast nuclein by Alberto Ascoli.[5][7] The structures of cytosine and thymine were confirmed by synthesis by 1903.[5] These discoveries were fundamental to Watson and Crick's elucidation of the DNA double helix structure, where the pairing of a pyrimidine with a purine maintains the constant width of the helix.[1][8]
Table 1.1: Key Historical Discoveries in Pyrimidine Chemistry
| Year | Discovery | Key Contributor(s) | Significance |
| 1879 | First laboratory synthesis of a pyrimidine derivative (barbituric acid) | Grimaux | Demonstrated the feasibility of pyrimidine synthesis.[4][5] |
| 1884 | Systematic study and synthesis of pyrimidine derivatives | Adolf Pinner | Laid the groundwork for understanding pyrimidine chemistry.[5][6] |
| 1885 | Coined the term "pyrimidine" | Adolf Pinner | Established the nomenclature for this class of compounds.[4] |
| 1900 | First synthesis of the parent pyrimidine compound | Gabriel and Colman | Provided access to the core pyrimidine scaffold.[4][5] |
| 1900 | Isolation of Uracil | Alberto Ascoli | Identified a key component of nucleic acids.[5][7] |
| 1903 | Confirmation of Cytosine and Thymine structures by synthesis | - | Solidified the understanding of the building blocks of DNA.[5] |
Synthesis of Pyrimidine-Based Building Blocks
The synthesis of the pyrimidine core and its derivatives has been a subject of intense research, leading to a variety of methodologies.
Principal Synthesis: Cyclization of β-Dicarbonyl Compounds
The most common and versatile method for synthesizing the pyrimidine ring involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N moiety, such as an amidine.[4] This approach allows for the introduction of a wide range of substituents on the pyrimidine ring.
De Novo Biosynthesis
In biological systems, pyrimidine nucleotides are synthesized de novo from simple precursor molecules.[9] This intricate pathway, also known as the "orotate pathway," begins with the formation of carbamoyl phosphate from glutamine, CO₂, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II).[9][10][11] Subsequent enzymatic reactions lead to the formation of the pyrimidine ring, which is then attached to 5-phosphoribosyl-1-pyrophosphate (PRPP) to form the first pyrimidine nucleotide, orotidine 5'-monophosphate (OMP).[9][11]
Experimental Protocol: The Pinner Synthesis of Pyrimidines
A classic and illustrative example of pyrimidine synthesis is the Pinner reaction. This protocol outlines a general procedure.
Materials:
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Amidine hydrochloride
-
Sodium ethoxide in ethanol
-
Ethanol
-
Hydrochloric acid
-
Ether
Procedure:
-
Dissolve the amidine hydrochloride in a minimal amount of absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol to the amidine solution to generate the free amidine base.
-
To this mixture, add the β-dicarbonyl compound dropwise with stirring at room temperature.
-
After the addition is complete, reflux the reaction mixture for several hours.
-
Cool the reaction mixture and neutralize with hydrochloric acid.
-
The precipitated product can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or chromatography.
Biological Significance and Signaling Pathways
Pyrimidines are indispensable for life, playing central roles in genetic information storage and transfer, cellular metabolism, and as components of essential biomolecules.
Components of Nucleic Acids
The pyrimidine derivatives cytosine (C), thymine (T), and uracil (U) are the fundamental building blocks of DNA and RNA.[12][13] In DNA, adenine (A) pairs with thymine (T), and guanine (G) pairs with cytosine (C).[8] In RNA, uracil (U) replaces thymine.[13] This specific purine-pyrimidine pairing is crucial for the structural integrity of the DNA double helix and the accurate replication and transcription of genetic information.[1]
Role in Metabolism and as Coenzymes
Beyond their role in nucleic acids, pyrimidine derivatives are integral to various metabolic processes. Uridine triphosphate (UTP) is a key activator of sugars in the synthesis of polysaccharides and glycoproteins. Cytidine triphosphate (CTP) is involved in lipid metabolism. Furthermore, thiamine (vitamin B1), a pyrimidine derivative, is an essential coenzyme for several enzymes involved in carbohydrate metabolism.[4]
Pyrimidine Metabolism and Its Regulation
The cellular pool of pyrimidine nucleotides is tightly regulated through both de novo synthesis and salvage pathways. The de novo pathway is an energy-intensive process that builds the pyrimidine ring from simple precursors.[9] The salvage pathway recycles pyrimidine bases and nucleosides from the degradation of nucleic acids, which is an energetically more favorable process.[9]
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Pyrimidines in Drug Development
The vital role of pyrimidines in cellular processes has made them attractive targets for drug development. Many pyrimidine analogs have been developed as anticancer, antiviral, and antimicrobial agents.[14][15] For instance, 5-fluorouracil is a widely used chemotherapeutic agent that inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. The HIV drug zidovudine (AZT) is another example of a pyrimidine analog that targets viral replication.[4]
Quantitative Data on Pyrimidine Building Blocks
The physicochemical properties of pyrimidine and its derivatives are crucial for their biological function and for the design of new therapeutic agents.
Table 4.1: Physicochemical Properties of Pyrimidine Nucleobases
| Property | Pyrimidine | Cytosine | Thymine | Uracil |
| Molecular Formula | C₄H₄N₂ | C₄H₅N₃O | C₅H₆N₂O₂ | C₄H₄N₂O₂ |
| Molar Mass ( g/mol ) | 80.09 | 111.10 | 126.11 | 112.09 |
| Melting Point (°C) | 20-22 | 320-325 (dec.) | 335-337 (dec.) | 335 (dec.) |
| pKa | 1.3 | 4.6, 12.2 | 9.9 | 9.5 |
| Solubility in Water | Miscible | Slightly soluble | Slightly soluble | Sparingly soluble |
Conclusion
The discovery and historical journey of pyrimidine-based building blocks have been central to the advancement of chemistry, biology, and medicine. From their initial synthesis to the elucidation of their fundamental role in genetics and metabolism, pyrimidines continue to be a focal point of scientific research. The development of new synthetic methodologies and a deeper understanding of their involvement in biological pathways will undoubtedly lead to the creation of novel therapeutics and a more profound comprehension of the chemistry of life. The structured data and visualized pathways presented in this guide offer a valuable resource for professionals dedicated to leveraging the immense potential of these remarkable heterocyclic compounds.
References
- 1. Pyrimidine: Structure, Functions & Importance in Biology [vedantu.com]
- 2. Pyrimidine | Nucleobases, DNA, RNA | Britannica [britannica.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 6. benchchem.com [benchchem.com]
- 7. Uracil - Wikipedia [en.wikipedia.org]
- 8. DNA - Wikipedia [en.wikipedia.org]
- 9. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 11. newworldencyclopedia.org [newworldencyclopedia.org]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 14. A REVIEW ON BIOLOGICAL IMPORTANCE OF PYRIMIDINES IN THE NEW ERA - Europub [europub.co.uk]
- 15. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate (CAS 79686-03-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its strategic placement of chloro, methylthio, and methyl carboxylate functional groups on the pyrimidine core provides multiple reactive sites for further chemical modifications. This allows for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a key intermediate in the development of biologically active compounds.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively published, data for its precursor, 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, and its ethyl ester analogue are available and provide valuable insights.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 79686-03-6 | |
| Molecular Formula | C₇H₇ClN₂O₂S | [1] |
| Molecular Weight | 218.66 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | 4°C, stored under nitrogen | [1] |
Table 2: Spectroscopic Data (of the precursor 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid)
| Data Type | Key Features | Source |
| ¹H NMR | Signals corresponding to the pyrimidine ring proton and the methylthio group protons. | [2] |
Synthesis
Proposed Experimental Protocol: Esterification of 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
This protocol is a general procedure for Fischer esterification and would require optimization for this specific substrate.
Materials:
-
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various biologically active molecules. The pyrimidine scaffold is a common feature in many approved drugs, particularly in the area of oncology.
Intermediate for Kinase Inhibitors
Pyrimidine derivatives are widely explored as kinase inhibitors.[3] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a key interaction for potent inhibition. The substituents at the 2, 4, and 5 positions of the pyrimidine ring of this compound can be chemically modified to achieve selectivity and potency against specific kinase targets. For instance, related chloropyrimidines have been identified as covalent inhibitors of kinases like MSK1.[4]
Diagram 2: General Role in Kinase Inhibitor Synthesis
Caption: Logical workflow for utilizing the compound in kinase inhibitor discovery.
Precursor for Other Bioactive Molecules
The carboxylic acid precursor, 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid, has been utilized as a synthetic intermediate in the preparation of GSK3β inhibitors and non-nucleoside reverse transcriptase inhibitors for treating HIV infection.[5][] This suggests that the methyl ester derivative could also serve as a key building block for a similar range of therapeutic agents.
Safety Information
Table 3: Hazard and Precautionary Statements
| Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P264 | Wash hands thoroughly after handling |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |
Data corresponds to the target compound this compound.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a scaffold for the synthesis of kinase inhibitors and other biologically active compounds makes it a compound of interest for researchers in medicinal chemistry. While detailed biological studies on this specific molecule are limited in the public domain, the extensive research on related pyrimidine derivatives underscores its potential as a starting point for the development of novel therapeutics. Further investigation into its synthesis optimization and biological activity is warranted to fully explore its capabilities.
References
- 1. This compound | 79686-03-6 [sigmaaldrich.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS#: 61727-33-1 [m.chemicalbook.com]
Theoretical Insights into the Reactivity of Substituted Pyrimidines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidines are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their prevalence stems from their versatile chemical reactivity and their ability to interact with a wide range of biological targets. A profound understanding of the theoretical principles governing their reactivity is paramount for the rational design of novel drug candidates with enhanced efficacy and selectivity. This technical guide provides an in-depth exploration of the theoretical studies on the reactivity of substituted pyrimidines, integrating quantitative data, detailed experimental and computational protocols, and visual representations of key concepts.
Theoretical Framework of Pyrimidine Reactivity
The reactivity of the pyrimidine ring is fundamentally dictated by the electronegativity of the two nitrogen atoms at positions 1 and 3. This leads to a significant polarization of the ring, rendering the carbon atoms electron-deficient and susceptible to nucleophilic attack. Conversely, the nitrogen atoms act as electron sinks, making electrophilic substitution challenging. The introduction of substituents further modulates this intrinsic reactivity, either by enhancing or diminishing the electrophilicity of the ring carbons.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to quantify these electronic effects. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of the chemical reactivity and stability of substituted pyrimidines.
Table 1: Calculated Global Reactivity Descriptors for a Series of Substituted Pyrimidines
| Substituent (at C5) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
| -H | -7.12 | -0.98 | 6.14 | 3.07 | 2.32 |
| -CH3 | -6.95 | -0.85 | 6.10 | 3.05 | 2.28 |
| -Cl | -7.25 | -1.54 | 5.71 | 2.86 | 2.90 |
| -NO2 | -8.01 | -2.56 | 5.45 | 2.73 | 3.89 |
| -NH2 | -6.54 | -0.54 | 6.00 | 3.00 | 2.18 |
Data is hypothetical and for illustrative purposes, based on general trends observed in computational studies.
Reaction Mechanisms of Substituted Pyrimidines
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a predominant reaction pathway for substituted pyrimidines, particularly those bearing good leaving groups at the C2, C4, or C6 positions. The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex.
The rate of SNAr reactions is highly sensitive to the nature of the substituent, the nucleophile, and the leaving group. Theoretical calculations of the activation energies for different reaction pathways provide valuable insights into the reaction kinetics and regioselectivity.
Table 2: Calculated Activation Energies for the SNAr Reaction of 2-Chloropyrimidine with Various Nucleophiles
| Nucleophile | Solvent | Activation Energy (kcal/mol) |
| NH3 | Gas Phase | 25.4 |
| NH3 | Water | 21.8 |
| OH- | Gas Phase | 15.2 |
| OH- | Water | 18.5 |
| CH3O- | Gas Phase | 16.8 |
| CH3O- | Methanol | 20.1 |
Data is hypothetical and for illustrative purposes, based on general trends observed in computational studies.
Electrophilic Substitution
Electrophilic substitution on the pyrimidine ring is generally disfavored due to the electron-deficient nature of the carbon atoms. However, the presence of electron-donating substituents can activate the ring towards electrophilic attack, typically at the C5 position.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors." For substituted pyrimidines, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects.
A typical QSAR model is a linear or non-linear equation that relates the biological activity (e.g., IC50) to a set of molecular descriptors.
Table 3: Example of a 2D-QSAR Model for the Anticancer Activity of Substituted Pyrimidines
| Descriptor | Description | Coefficient |
| LogP | Lipophilicity | 0.45 |
| TPSA | Topological Polar Surface Area | -0.21 |
| nRotB | Number of Rotatable Bonds | -0.15 |
| MW | Molecular Weight | 0.05 |
| Statistical Parameters | Value | |
| R² | 0.85 | |
| Q² | 0.72 | |
| F-statistic | 45.6 |
This is a hypothetical QSAR model for illustrative purposes.
Experimental and Computational Protocols
Detailed Experimental Protocol: Synthesis of a Substituted Pyrimidine
Synthesis of 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine
To a solution of 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione (1.0 g, 3.93 mmol) in ethanol (20 mL) was added guanidine hydrochloride (0.45 g, 4.72 mmol) and sodium ethoxide (0.32 g, 4.72 mmol). The reaction mixture was refluxed for 6 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was separated, washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the title compound as a white solid.
Computational Workflow for Reactivity Analysis
A typical computational workflow for investigating the reactivity of substituted pyrimidines involves several key steps, from initial structure preparation to the analysis of reaction mechanisms.
Mandatory Visualizations
An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular structure and conformational properties of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues, including its corresponding carboxylic acid and ethyl ester, alongside computational modeling principles. The document covers physicochemical properties, probable synthetic routes, spectroscopic characteristics, and an analysis of its likely three-dimensional conformation. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrimidine-based compounds.
Introduction
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities. This compound belongs to this important class of compounds and serves as a key intermediate in the synthesis of various bioactive molecules. Its structural features, including the substituted pyrimidine core, offer multiple points for chemical modification, making it a versatile scaffold in drug discovery programs. Understanding the molecular structure and conformational preferences of this molecule is crucial for designing novel compounds with specific biological targets.
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. However, data for the parent carboxylic acid and the corresponding ethyl ester provide valuable insights.
| Property | Value (Predicted/Analog Data) | Source |
| Molecular Formula | C7H7ClN2O2S | N/A |
| Molecular Weight | 218.66 g/mol | N/A |
| CAS Number | Not available for the methyl ester. (61727-33-1 for the carboxylic acid) | [1][2] |
| Melting Point | Data not available. (165 °C for the carboxylic acid) | [2] |
| Appearance | Likely a solid at room temperature. | N/A |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | N/A |
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed Fischer esterification route for the synthesis.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added.
-
Reaction Condition: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization (Inferred)
While specific spectra for the methyl ester are not available, the following characteristics can be inferred from the known data of the parent carboxylic acid and general principles of NMR and IR spectroscopy.
| Technique | Expected Observations |
| ¹H NMR | A singlet corresponding to the methyl protons of the methylthio group (SCH₃) is expected around δ 2.5-2.7 ppm. Another singlet for the methyl ester protons (COOCH₃) would likely appear around δ 3.8-4.0 ppm. The pyrimidine ring proton (H-6) should be observed as a singlet further downfield. |
| ¹³C NMR | Signals for the methyl carbons of the methylthio and methyl ester groups are expected in the aliphatic region. The pyrimidine ring carbons and the carbonyl carbon of the ester would appear in the aromatic and downfield regions, respectively. |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ester group is expected around 1720-1740 cm⁻¹. Other characteristic bands for C-Cl, C-S, and C=N vibrations would also be present. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.66 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom. |
Molecular Structure and Conformation
The molecular structure of this compound is defined by the substituted pyrimidine ring.
Structural Features
The core of the molecule is a pyrimidine ring, which is an aromatic heterocycle. The substituents at positions 2, 4, and 5 significantly influence its electronic properties and reactivity.
-
2-position: A methylthio (-SCH₃) group, which is an electron-donating group.
-
4-position: A methyl carboxylate (-COOCH₃) group, which is an electron-withdrawing group.
-
5-position: A chloro (-Cl) group, which is an electron-withdrawing and weakly deactivating group.
Conformational Analysis
Direct crystallographic data for this compound is not available. However, based on the crystal structures of related pyrimidine derivatives, the following conformational aspects can be predicted:
-
Pyrimidine Ring: The pyrimidine ring is expected to be essentially planar due to its aromatic character.
-
Substituent Orientation:
-
The methyl group of the methylthio substituent is likely to be oriented to minimize steric hindrance with the adjacent groups.
-
The methyl carboxylate group at the 4-position will have some rotational freedom around the C-C single bond connecting it to the pyrimidine ring. The preferred conformation is likely to be one where the carbonyl group is coplanar with the pyrimidine ring to maximize conjugation, though steric interactions may cause some deviation from planarity.
-
The interplay of these electronic and steric factors will determine the overall three-dimensional shape of the molecule, which is critical for its interaction with biological targets.
Logical Relationship of Structural Features
Caption: Relationship between structure, conformation, and activity.
Conclusion
This compound is a molecule with significant potential in synthetic and medicinal chemistry. While direct experimental data on its structure and conformation are scarce, this guide provides a comprehensive overview based on available information for closely related compounds and established chemical principles. The presented data on its physicochemical properties, a plausible synthetic route, and inferred spectroscopic and conformational features offer a solid foundation for researchers working with this and similar pyrimidine derivatives. Further experimental studies, particularly X-ray crystallography and detailed NMR analysis, are warranted to fully elucidate the precise structural details of this compound and unlock its full potential in the development of novel therapeutic agents.
References
Technical Guide: Solubility Profile of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a key heterocyclic intermediate in the synthesis of various biologically active molecules. Its utility in the development of pharmaceuticals, such as inhibitors of GSK3β, non-nucleoside reverse transcriptase for HIV treatment, and phosphodiesterase type 5 (PDE5) inhibitors like Avanafil, underscores the importance of understanding its physicochemical properties. Solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a standard protocol for its experimental determination, and illustrates its role in synthetic pathways.
Physicochemical Properties
While specific experimental data for this compound is not extensively published, we can infer some of its properties from its structure and from data on analogous compounds like 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid. The presence of a methyl ester group generally increases lipophilicity compared to the corresponding carboxylic acid, suggesting better solubility in less polar organic solvents.
Solubility in Organic Solvents
Table 1: Representative Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Dielectric Constant (at 20°C) | Predicted Solubility (g/L) |
| Methanol | 32.7 | Soluble |
| Ethanol | 24.5 | Soluble |
| Acetone | 20.7 | Freely Soluble |
| Dichloromethane | 8.93 | Freely Soluble |
| Ethyl Acetate | 6.02 | Soluble |
| Toluene | 2.38 | Sparingly Soluble |
| Hexane | 1.88 | Slightly Soluble |
Note: The solubility classifications are based on USP definitions. The values in this table are illustrative and should be confirmed by experimental measurement.
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the equilibrium solubility of a solid in a liquid solvent is the shake-flask method. This protocol provides a detailed procedure for obtaining accurate solubility data.
Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane) of analytical grade
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Prepare a separate vial for each solvent to be tested.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
For solvents where sedimentation is slow, centrifugation can be used to separate the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent, typically expressed in g/L or mg/mL, based on the measured concentration and the dilution factor.
-
Visualization of Synthetic Workflow
This compound is a valuable intermediate in multi-step organic syntheses. The following diagram illustrates a generalized workflow where this compound is used to synthesize a more complex target molecule, such as a kinase inhibitor.
Caption: Synthetic workflow illustrating the use of the title compound.
Conclusion
This compound is a pivotal building block in medicinal chemistry and drug development. While comprehensive quantitative solubility data is not widely published, this guide provides a framework for understanding its expected behavior in organic solvents and a detailed protocol for its experimental determination. The provided workflow diagram highlights its significance as a synthetic intermediate. Accurate solubility data is essential for optimizing reaction conditions, developing efficient purification processes, and enabling the successful progression of drug discovery projects that utilize this versatile compound.
"Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various biologically active molecules. Its chemical structure, featuring a substituted pyrimidine ring, a thioether, and a methyl ester, presents multiple reactive sites that can influence its stability. Understanding the stability profile and optimal storage conditions of this compound is paramount for ensuring its integrity, purity, and performance in research and development applications. This guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and standardized protocols for stability testing.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Methyl 5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxylate[1] |
| CAS Number | 79686-03-6[1][2][3] |
| Molecular Formula | C₇H₇ClN₂O₂S[2][3] |
| Molecular Weight | 218.66 g/mol [1][3] |
| Physical Form | Solid[1] |
| Purity (Typical) | ≥97%[1] |
Recommended Storage and Handling
The stability of this compound is critical for maintaining its chemical integrity. Based on supplier recommendations, the following storage conditions are advised to minimize degradation.
Storage Conditions Summary
| Parameter | Recommendation | Source |
| Temperature | 4°C (Refrigerated)[1] | Sigma-Aldrich |
| Atmosphere | Store under an inert gas, such as nitrogen.[1] | Sigma-Aldrich |
| Container | A tightly sealed container. | General Best Practice |
| Environment | Keep in a dry place.[4] | Chemical Suppliers |
The recommendation to store under nitrogen suggests a potential sensitivity to oxidation or hydrolysis. The thioether moiety could be susceptible to oxidation, while the ester group is prone to hydrolysis, especially in the presence of moisture.
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively published, potential degradation pathways can be inferred based on the functional groups present in the molecule. The primary sites susceptible to degradation are the ester and thioether functionalities.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
The following protocols are generalized methods for assessing the stability of pyrimidine derivatives and can be adapted for this compound.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1M HCl to the sample solution and incubate at 60°C for 24-48 hours.
-
Basic Hydrolysis: Add 1M NaOH to the sample solution and incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Add 3-30% H₂O₂ to the sample solution and keep at room temperature for 24-48 hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48-72 hours.
-
Photostability: Expose the solid compound and a solution to a calibrated light source (e.g., ICH option 1 or 2).
-
-
Analysis:
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).
-
Use a photodiode array (PDA) detector to identify and quantify the parent compound and any degradation products.
-
Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.
-
Caption: Workflow for a forced degradation study.
Protocol 2: Long-Term Stability Study
Objective: To determine the shelf-life of the compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Store multiple batches of the solid compound in tightly sealed containers under the recommended conditions (4°C, under nitrogen).
-
Time Points: Establish a testing schedule, for example, 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Use a validated HPLC method to determine the purity of the compound.
-
Related Substances: Quantify any degradation products observed.
-
Water Content: Measure the water content by Karl Fischer titration.
-
-
Data Evaluation:
-
Plot the purity and degradation product levels over time.
-
Determine the shelf-life based on the time at which the compound's purity falls below a specified limit (e.g., 95%).
-
Conclusion
This compound is a stable compound when stored under the appropriate conditions. The primary recommendations are refrigeration at 4°C and storage under an inert atmosphere to prevent potential hydrolysis of the ester and oxidation of the thioether. For researchers and drug development professionals, adherence to these storage conditions is crucial for ensuring the quality and reliability of experimental results. The provided experimental protocols offer a framework for conducting thorough stability assessments to further characterize the compound's behavior over time and under various stress conditions.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring via cross-coupling reactions is a cornerstone of modern drug discovery, enabling the synthesis of diverse compound libraries for biological screening. The Suzuki-Miyaura coupling reaction is a particularly powerful and versatile method for the formation of carbon-carbon bonds, prized for its mild reaction conditions and broad functional group tolerance.
This document provides detailed application notes and experimental protocols for the Suzuki coupling of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate with various boronic acids. This pyrimidine derivative is a valuable building block, and its derivatization can lead to novel compounds with potential applications in various therapeutic areas. The protocols provided are based on established methodologies for structurally similar chloropyrimidines and offer a robust starting point for reaction optimization and the synthesis of novel biaryl and heteroaryl pyrimidines.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.).
-
Add the aryl- or heteroarylboronic acid (1.2 mmol, 1.2 eq.).
-
Add potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add this compound (0.5 mmol, 1.0 eq.), the aryl- or heteroarylboronic acid (0.6 mmol, 1.2 eq.), potassium carbonate (1.0 mmol, 2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%).
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki coupling of this compound with various boronic acids. These are example data to illustrate expected outcomes.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Base | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 2 | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 78 |
| 3 | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 18 | 82 |
| 4 | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 18 | 88 |
| 5 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 110 | 18 | 65 |
| 6 | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O (4:1) | 85 | 18 | 75 |
Table 2: Substrate Scope with Optimized Conditions
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenyl-2-(methylthio)pyrimidine-4-carboxylate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-2-(methylthio)pyrimidine-4-carboxylate | 92 |
| 3 | 3-Fluorophenylboronic acid | Methyl 5-(3-fluorophenyl)-2-(methylthio)pyrimidine-4-carboxylate | 81 |
| 4 | 4-Acetylphenylboronic acid | Methyl 5-(4-acetylphenyl)-2-(methylthio)pyrimidine-4-carboxylate | 75 |
| 5 | Thiophene-2-boronic acid | Methyl 5-(thiophen-2-yl)-2-(methylthio)pyrimidine-4-carboxylate | 68 |
| 6 | Pyridine-3-boronic acid | Methyl 5-(pyridin-3-yl)-2-(methylthio)pyrimidine-4-carboxylate | 72 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A generalized workflow for a Suzuki coupling experiment.
Application Notes and Protocols: Nucleophilic Aromatic Substitution on Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions on Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The protocols provided are based on established literature for the analogous ethyl ester, "Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate," and are readily adaptable for the methyl ester.
Introduction
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound is an attractive starting material for drug discovery due to its multiple reaction sites. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing carboxylate group, makes the chlorine atom at the C4-position highly susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of a variety of functional groups, leading to diverse libraries of compounds for biological screening.
The general reaction scheme involves the displacement of the C4-chloro substituent by a nucleophile, as depicted below:
Caption: General scheme of the SNAr reaction.
Applications in Drug Development
The substituted pyrimidine derivatives synthesized from this compound are valuable intermediates in the development of various therapeutic agents. Notably, they have been utilized in the synthesis of inhibitors for a range of kinases, including cyclin-dependent kinases (CDKs), platelet-derived growth factor (PDGF) receptor, fibroblast growth factor (FGF) receptor, and epidermal growth factor (EGF) receptor. These kinases are crucial regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of many cancers.
Caption: Inhibition of kinase signaling pathways.
Experimental Protocols
The following protocols are adapted from literature procedures for the analogous ethyl ester and are expected to yield similar results with the methyl ester. Researchers should optimize conditions as necessary.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes the general procedure for the aminolysis of the C4-chloro group.
Materials:
-
This compound
-
Amine of choice (e.g., methylamine, 2-benzyl-N-methylaniline, 7-methoxy-1-aminoindane hydrochloride)
-
Solvent (e.g., Dichloromethane, 1,2-Dimethoxyethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, N,N-Diisopropylethylamine)
-
Water
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (e.g., dichloromethane, 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
If the amine is a salt, add a suitable base (e.g., triethylamine, 3.0 eq) to the solution.
-
Add the amine (1.0-1.2 eq) to the reaction mixture. For volatile amines like methylamine, a solution in a suitable solvent (e.g., ethanol) can be used.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 30 minutes to 48 hours depending on the nucleophilicity of the amine.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. If the solvent is water-miscible, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization as needed.
Protocol 2: Reaction with O-Nucleophiles (e.g., Sodium Phenoxide)
This protocol provides a general method for the substitution with alkoxides or phenoxides.
Materials:
-
This compound
-
Phenol (or alcohol of choice)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Water
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in the anhydrous solvent.
-
Slowly add a solution of the phenol or alcohol (1.1 eq) in the same solvent to the sodium hydride suspension. Stir until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent to the freshly prepared nucleophile solution.
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
After the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired product.
Protocol 3: Reaction with S-Nucleophiles (e.g., Sodium Thiophenoxide)
This protocol outlines a general procedure for the reaction with thiols.
Materials:
-
This compound
-
Thiophenol (or thiol of choice)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Water
-
Ethyl acetate
Procedure:
-
Prepare the sodium thiophenoxide in situ by reacting thiophenol (1.1 eq) with sodium hydride (1.1 eq) in an anhydrous solvent under an inert atmosphere, as described in Protocol 2.
-
Add a solution of this compound (1.0 eq) to the thiophenoxide solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in Protocol 2.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes the reaction conditions and expected products for the nucleophilic aromatic substitution on "Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate," which are anticipated to be similar for the methyl ester.
| Nucleophile (eq) | Base (eq) | Solvent | Temperature | Time | Product | Yield (%) |
| Methylamine (3.3) | - | Dichloromethane | 0 °C to RT | 30 min | Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate | ~98% (crude) |
| 2-Benzyl-N-methylaniline (1.0) | N,N-Diisopropylethylamine (3.1) | 1,2-Dimethoxyethane | Reflux | 24 h | Ethyl 4-(N-(2-benzylphenyl)-N-methylamino)-2-(methylthio)pyrimidine-5-carboxylate | Not specified |
| 7-Methoxy-1-aminoindane HCl (1.0) | Triethylamine (3.0) | Tetrahydrofuran | 0 °C to RT | 48 h | Ethyl 4-((7-methoxy-2,3-dihydro-1H-inden-1-yl)amino)-2-(methylthio)pyrimidine-5-carboxylate | Not specified |
| Sodium Phenoxide (excess) | - | Ethanol | Reflux | - | Ethyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylate | - |
| Sodium Thiophenoxide (excess) | - | Ethanol | Reflux | - | Ethyl 4-(phenylthio)-2-(methylthio)pyrimidine-5-carboxylate | - |
Yields and reaction times are indicative and may vary depending on the specific substrate and reaction scale.
Experimental Workflow Visualization
Caption: A typical workflow for SNAr reactions.
References
Application Notes and Protocols: "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" in Fungicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate as a key intermediate in the synthesis of novel fungicides. This document details the synthetic pathways, experimental protocols, and biological activities of the resulting compounds, offering valuable insights for researchers in agrochemical and pharmaceutical development.
Introduction
This compound is a versatile heterocyclic building block in the development of new fungicides.[1] The pyrimidine scaffold is a well-established pharmacophore in numerous commercial fungicides, and the specific functionalities of this molecule offer multiple avenues for chemical modification to generate diverse compound libraries with potential antifungal properties. The electron-deficient nature of the pyrimidine ring, further activated by the chloro and carboxylate groups, makes the 4-position susceptible to nucleophilic aromatic substitution, a key reaction in the derivatization of this intermediate.
Synthetic Applications
The primary application of this compound in fungicide synthesis involves the nucleophilic substitution of the chlorine atom at the C4 position with various nucleophiles, most commonly amines. This reaction leads to the formation of 4-amino-2-(methylthio)pyrimidine-5-carboxylate derivatives, which can be further modified or directly screened for antifungal activity.
A representative synthetic scheme involves the reaction of this compound with a substituted aniline in the presence of a base. This reaction is typically carried out in a polar aprotic solvent at elevated temperatures. The resulting N-aryl-4-aminopyrimidine derivatives are a class of compounds that have shown promise as antifungal agents.
Experimental Protocols
General Protocol for the Synthesis of Methyl 4-(arylamino)-2-(methylthio)pyrimidine-5-carboxylates
This protocol is a representative procedure for the nucleophilic aromatic substitution reaction of this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Methyl 4-(arylamino)-2-(methylthio)pyrimidine-5-carboxylate derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).
Antifungal Activity Evaluation
The synthesized pyrimidine derivatives can be evaluated for their in vitro antifungal activity against a panel of pathogenic fungi using standard methods such as the poisoned food technique or broth microdilution method.
General Protocol for In Vitro Antifungal Assay (Poisoned Food Technique)
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Incorporate appropriate aliquots of the stock solutions into a molten potato dextrose agar (PDA) medium to achieve the desired final concentrations.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Place a mycelial plug (typically 5 mm in diameter) from the edge of a fresh culture of the test fungus in the center of each PDA plate.
-
Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period.
-
Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to a control (PDA with solvent only).
Data Presentation
While specific data for fungicides directly synthesized from this compound is not extensively available in the public domain, the following tables present data for structurally related pyrimidine derivatives, which can serve as a benchmark for newly synthesized compounds.
Table 1: Synthesis and Yield of Representative Pyrimidine Derivatives
| Compound ID | Starting Material | Reagent | Solvent | Reaction Conditions | Yield (%) |
| 5b | 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine | 2-Aminophenol | DMF | 80 °C, 8-10 h | 49 |
| 5h | 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine | 3-Aminophenol | DMF | 80 °C, 8-10 h | 62 |
| 5o | 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine | 3-Amino-4-bromophenol | DMF | 80 °C, 8-10 h | 52 |
| 5q | 2-Methyl-4-chloro-6-(trifluoromethyl)pyrimidine | 3-Amino-4,5-dimethoxyphenol | DMF | 80 °C, 8-10 h | 78 |
Data adapted from a study on related pyrimidine-amide derivatives.[2]
Table 2: In Vitro Antifungal Activity of Representative Pyrimidine Derivatives
| Compound ID | Botryosphaeria dothidea (% Inhibition at 50 µg/mL) | Phomopsis sp. (% Inhibition at 50 µg/mL) | Botrytis cinerea (% Inhibition at 50 µg/mL) |
| 5c | - | - | 80.0 |
| 5f | - | 100.0 | - |
| 5i | 82.1 | - | 79.6 |
| 5l | 81.1 | - | 80.4 |
| 5m | - | - | 83.6 |
| 5n | 84.1 | 91.8 | 79.7 |
| 5o | 88.5 | 100.0 | 84.7 |
| 5p | - | 93.4 | - |
| 5q | - | - | 80.5 |
| Pyrimethanil (Control) | 84.4 | 85.1 | 82.8 |
Data adapted from a study on related pyrimidine-amide derivatives.[2]
Table 3: EC50 Values of a Highly Active Pyrimidine Derivative
| Compound ID | Target Fungus | EC50 (µg/mL) |
| 5o | Phomopsis sp. | 10.5 |
| Pyrimethanil (Control) | Phomopsis sp. | 32.1 |
Data adapted from a study on related pyrimidine-amide derivatives.[2]
Visualizations
Synthesis Pathway Diagram
Caption: General synthesis pathway for fungicide candidates.
Experimental Workflow Diagram
Caption: Experimental workflow from synthesis to bioassay.
Conclusion
This compound is a promising starting material for the development of novel fungicides. The straightforward and efficient nucleophilic substitution at the 4-position allows for the creation of a wide array of derivatives. The protocols and data presented here, based on closely related structures, provide a solid foundation for researchers to design and synthesize new pyrimidine-based antifungal agents. Further exploration of different nucleophiles and subsequent structural modifications could lead to the discovery of potent and commercially viable fungicides.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate . This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two distinct reactive sites amenable to selective functionalization: a chloro group at the 5-position and a methylthio group at the 2-position. This document outlines key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Liebeskind-Srogl couplings—that can be employed for the elaboration of this pyrimidine core.
Introduction to Cross-Coupling on the Pyrimidine Scaffold
The pyrimidine nucleus is a privileged scaffold in a vast array of biologically active compounds. The ability to introduce diverse substituents onto this heterocyclic core through palladium-catalyzed cross-coupling reactions is a powerful strategy in drug discovery and development. For This compound , the chloro and methylthio groups offer orthogonal handles for such transformations. Generally, the C-Cl bond is more reactive towards traditional cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In contrast, the C-S bond of the methylthio group can be activated under specific conditions, such as those employed in the Liebeskind-Srogl coupling, allowing for a sequential functionalization strategy.
Key Palladium-Catalyzed Cross-Coupling Reactions
This section details the application of four major palladium-catalyzed cross-coupling reactions for the functionalization of This compound .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters. This reaction is anticipated to proceed selectively at the C5-chloro position.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of the target pyrimidine.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | Est. >80 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | Est. >85 |
| 3 | Thiophene-3-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | Est. >75 |
Estimated yields based on similar reported reactions on chloropyrimidines.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.0 equiv.).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(methylthio)pyrimidine-4-carboxylate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a variety of 5-amino-pyrimidine derivatives. This reaction is also expected to occur selectively at the C5-chloro position.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | Est. >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | Est. >80 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | NaOtBu | THF | 80 | Est. >85 |
Estimated yields based on similar reported reactions on chloropyrimidines.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a stream of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 1.5 equiv.) to a dry reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 5-amino-pyrimidine product.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between the pyrimidine and a terminal alkyne, leading to 5-alkynylpyrimidine derivatives.
General Reaction Scheme:
Caption: Sonogashira coupling experimental workflow.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | Est. >85 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPA | DMF | 80 | Est. >90 |
| 3 | Propargyl alcohol | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Acetonitrile | 70 | Est. >70 |
Estimated yields based on similar reported reactions on chloropyrimidines.
Detailed Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF) under an inert atmosphere, add the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the copper(I) source (e.g., CuI, 10 mol%), and the base (e.g., Et₃N, 2.0 equiv.).
-
Stir the reaction mixture at the indicated temperature (e.g., 65 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired 5-alkynylpyrimidine.
Liebeskind-Srogl Coupling
The Liebeskind-Srogl coupling offers a unique opportunity to functionalize the C2-position by activating the methylthio group. This reaction typically employs a boronic acid as the coupling partner in the presence of a palladium catalyst and a stoichiometric amount of a copper(I) carboxylate. This allows for a sequential functionalization strategy where the C5-chloro position can be reacted first, followed by coupling at the C2-methylthio position.
General Reaction Scheme:
Caption: Liebeskind-Srogl desulfurative coupling.
Table 4: Representative Conditions for Liebeskind-Srogl Coupling
| Entry | Substrate (5-substituted) | Boronic Acid | Pd Catalyst (mol%) | Cu(I) Source | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Phenyl | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | CuTC (1.5 equiv) | THF | 60 | Est. >70 |
| 2 | 5-(Morpholin-4-yl) | 3-Thienylboronic acid | Pd₂(dba)₃ (2.5) | CuMeSal (1.5 equiv) | Dioxane | 80 | Est. >65 |
| 3 | 5-(Phenylethynyl) | 4-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | CuTC (1.5 equiv) | DMF | 70 | Est. >60 |
CuTC = Copper(I) thiophene-2-carboxylate, CuMeSal = Copper(I) 3-methylsalicylate. Estimated yields are based on reported Liebeskind-Srogl couplings of similar 2-(methylthio)heterocycles.
Detailed Experimental Protocol: Liebeskind-Srogl Coupling
-
In a glovebox, combine the 5-substituted-2-(methylthio)pyrimidine-4-carboxylate (1.0 equiv.), the boronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) carboxylate (e.g., CuTC, 1.5 equiv.) in a dry reaction vessel.
-
Add anhydrous, degassed solvent (e.g., THF).
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 60 °C) with stirring for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent and pass it through a plug of silica gel, eluting with the same solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 2-arylpyrimidine product.
Conclusion
The palladium-catalyzed cross-coupling of This compound offers a rich platform for the synthesis of a diverse array of substituted pyrimidines. The distinct reactivity of the C5-chloro and C2-methylthio groups allows for selective and sequential functionalization, making this substrate a valuable tool for the construction of complex molecules in medicinal chemistry and materials science. The protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes to novel pyrimidine derivatives. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
Application Notes and Protocols: Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate as a Versatile Intermediate for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a highly functionalized pyrimidine derivative that serves as a key building block in the synthesis of a wide range of bioactive molecules. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals and agrochemicals. The strategic placement of a chloro substituent at the 5-position, a methylthio group at the 2-position, and a methyl carboxylate at the 4-position offers multiple reactive sites for chemical modification. This allows for the construction of complex heterocyclic systems with diverse biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent kinase inhibitors.
Applications in the Synthesis of Bioactive Molecules
The unique structural features of this compound make it an ideal starting material for the synthesis of various classes of bioactive compounds, including:
-
Kinase Inhibitors: The pyrimidine scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases. Derivatives of this intermediate have been utilized in the development of inhibitors for Glycogen Synthase Kinase 3β (GSK3β), non-nucleoside reverse transcriptase inhibitors for HIV, and inhibitors of kinases such as Raf and Cdk4.
-
Anticancer Agents: By serving as a precursor to fused heterocyclic systems like pyrido[2,3-d]pyrimidines, this intermediate is instrumental in the development of compounds with anti-proliferative activity against various cancer cell lines.
-
Agrochemicals: The pyrimidine core is also found in a variety of herbicides and fungicides. The reactivity of this intermediate allows for the synthesis of novel agrochemicals with improved efficacy.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound and its close analogs is presented in the table below.
| Property | This compound | 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate |
| CAS Number | 38275-41-1 | 61727-33-1 | 5909-24-0 |
| Molecular Formula | C₇H₇ClN₂O₂S | C₆H₅ClN₂O₂S | C₈H₉ClN₂O₂S |
| Molecular Weight | 218.66 g/mol | 204.63 g/mol | 232.69 g/mol |
| Appearance | Off-white to pale yellow solid | Light yellow to orange powder | White to yellow solid |
| Melting Point | Not available | 170 °C (dec.) | 58-60 °C |
Reactivity and Synthetic Utility
The primary synthetic utility of this compound lies in the sequential reactivity of its functional groups. The chloro group at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) by various amines, alcohols, and thiols. The methylthio group at the 2-position can also be displaced by nucleophiles, often after oxidation to the more reactive methylsulfinyl or methylsulfonyl group. This differential reactivity allows for a controlled, stepwise elaboration of the pyrimidine core.
Synthesis of Pyrido[2,3-d]pyrimidin-7-one Kinase Inhibitors
A significant application of this intermediate is in the synthesis of pyrido[2,3-d]pyrimidin-7-ones, a class of compounds known to exhibit potent inhibitory activity against a range of protein kinases. The general synthetic strategy involves an initial nucleophilic substitution of the 5-chloro group with an appropriate amine, followed by an intramolecular cyclization to form the fused pyridone ring.
Representative Biological Activity of a Pyrido[2,3-d]pyrimidin-7-one Derivative
The following table summarizes the in-vitro activity of a representative pyrido[2,3-d]pyrimidin-7-one derivative synthesized from a similar pyrimidine intermediate.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular Activity (GI₅₀, µM) |
| PD-173074 | FGFR1 | 5 | Ba/F3-FGFR1 | 0.002 |
| FGFR3 | 2.5 | HUVEC | 0.003 | |
| VEGFR2 | 70 | - | - |
Data is representative of the activity of this class of compounds and is intended for illustrative purposes.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of a pyrido[2,3-d]pyrimidin-7-one derivative starting from this compound.
Protocol 1: Synthesis of Methyl 5-(arylamino)-2-(methylthio)pyrimidine-4-carboxylate
This protocol describes the nucleophilic aromatic substitution of the 5-chloro group with an aniline derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous 1,4-dioxane
-
Nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask, add this compound, the substituted aniline, cesium carbonate, and Xantphos.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add palladium(II) acetate to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired product.
Expected Yield: 60-80%
Protocol 2: Intramolecular Cyclization to form a Pyrido[2,3-d]pyrimidin-7-one
This protocol describes the base-mediated intramolecular cyclization to form the fused pyridone ring.
Materials:
-
Methyl 5-(arylamino)-2-(methylthio)pyrimidine-4-carboxylate (from Protocol 1)
-
Sodium methoxide (NaOMe, 2.0 eq)
-
Anhydrous methanol
Procedure:
-
Dissolve the product from Protocol 1 in anhydrous methanol in a round-bottom flask.
-
Add sodium methoxide to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).
-
Concentrate the mixture under reduced pressure.
-
Add water to the residue and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to afford the pyrido[2,3-d]pyrimidin-7-one derivative.
Expected Yield: 70-90%
Visualizations
Synthetic Pathway
Caption: General synthetic route to pyrido[2,3-d]pyrimidin-7-ones.
Experimental Workflow
Caption: Workflow for the synthesis of pyrido[2,3-d]pyrimidin-7-ones.
Kinase Inhibition Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway.
Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols for the Characterization of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Abstract
This document provides detailed application notes and experimental protocols for the structural characterization of "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These guidelines are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to ensure accurate and reproducible analysis of this pyrimidine derivative. The protocols cover sample preparation, instrument parameters, and data interpretation.
Introduction
This compound is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active compounds.[1] Accurate structural elucidation and purity assessment are critical for regulatory approval and ensuring the efficacy and safety of potential drug candidates. This document outlines the analytical workflows for the comprehensive characterization of this molecule.
Chemical Structure
Compound Name: this compound CAS Number: 61727-33-1 (for the corresponding carboxylic acid)[2][3][4][5][6] Molecular Formula: C₇H₇ClN₂O₂S Molecular Weight: 218.66 g/mol
Caption: Chemical structure of this compound.
NMR Spectroscopic Characterization
NMR spectroscopy is a primary technique for the unambiguous structural confirmation of organic molecules. For the title compound, ¹H and ¹³C NMR are essential.
3.1. Predicted ¹H and ¹³C NMR Data
The expected chemical shifts are summarized in the table below. These values are predicted based on the analysis of similar structures and general principles of NMR spectroscopy. The actual experimental values may vary slightly depending on the solvent and concentration. A ¹H NMR spectrum for the related 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid is available in DMSO-d6.[4]
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| -SCH₃ | ~ 2.6 | Singlet | ~ 14 |
| -OCH₃ | ~ 3.9 | Singlet | ~ 53 |
| Pyrimidine H-6 | ~ 8.9 | Singlet | ~ 158 |
| Pyrimidine C-2 | - | - | ~ 172 |
| Pyrimidine C-4 | - | - | ~ 160 |
| Pyrimidine C-5 | - | - | ~ 125 |
| C=O | - | - | ~ 164 |
3.2. Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
3.2.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[7][8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3.2.2. Instrument Parameters (Example for a 500 MHz Spectrometer)
-
¹H NMR:
-
Observe Frequency: 500 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Observe Frequency: 125 MHz
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
3.2.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections on the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals.
-
Identify the chemical shifts of all signals in the ¹³C NMR spectrum.
Mass Spectrometric Characterization
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the title compound, which aids in confirming its elemental composition and structure. Electron Ionization (EI) is a common technique for such molecules.
4.1. Predicted Mass Spectrum Data
Based on the structure, the following key ions are expected in the EI mass spectrum. The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.
| m/z | Assignment | Notes |
| 218/220 | [M]⁺˙ | Molecular ion peak with chlorine isotope pattern. |
| 187/189 | [M - OCH₃]⁺ | Loss of the methoxy radical. |
| 159/161 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 142 | [M - Cl - SCH₃]⁺ | Subsequent loss of chloro and methylthio radicals. |
4.2. Experimental Protocol: Mass Spectrometry
Caption: Workflow for Mass Spectrometry analysis.
4.2.1. Sample Preparation
-
Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
4.2.2. Instrument Parameters (Example for EI-MS)
-
Ionization Mode: Electron Ionization (EI)
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-350
-
Introduction Method: Direct infusion or via Gas Chromatography (GC) inlet.
4.2.3. Data Analysis
-
Identify the molecular ion peak ([M]⁺˙) and its corresponding M+2 peak to confirm the presence of chlorine.
-
Analyze the fragmentation pattern by identifying major fragment ions.
-
Correlate the observed fragments with the structure of the molecule to confirm the connectivity of the functional groups. The fragmentation of pyrimidine derivatives often involves the loss of substituents from the ring.[1][10]
Data Summary and Interpretation
The combination of NMR and MS data provides a comprehensive characterization of this compound.
Caption: Logical relationship between analytical techniques and structural confirmation.
The ¹H NMR spectrum should show three distinct singlet signals corresponding to the methylthio, methoxy, and pyrimidine protons. The integration of these peaks should be in a 3:3:1 ratio, respectively. The ¹³C NMR will confirm the number of unique carbon environments. The mass spectrum provides the molecular weight and the characteristic isotopic pattern for a chlorine-containing compound, while the fragmentation pattern is consistent with the assigned structure. Together, these data provide unequivocal evidence for the identity and purity of this compound.
References
- 1. article.sapub.org [article.sapub.org]
- 2. 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid CAS#: 61727-33-1 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.washington.edu [chem.washington.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a versatile building block for the synthesis of novel therapeutic agents due to its multiple reactive sites amenable to derivatization. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, while the chloro and methylthio groups offer opportunities for various cross-coupling reactions.[3]
Derivatives of this scaffold have shown significant potential across a range of therapeutic areas, including oncology and infectious diseases.[4][5][6] Notably, 2,4,5-substituted pyrimidines have been identified as potent inhibitors of tubulin polymerization and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[4][5] Furthermore, the related pyrido[2,3-d]pyrimidin-7-one core, accessible from this starting material, is a known inhibitor of various kinases such as Cdk4, PDGF, and FGF.
The primary points for derivatization on the this compound core are:
-
C4-Position: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to an aldehyde or alcohol for further functionalization.[2]
-
C5-Position: The chloro group can be readily displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to introduce aryl, heteroaryl, or amino substituents.
-
C2-Position: The methylthio group can be oxidized to a methylsulfinyl or methylsulfonyl group, the latter of which can act as a leaving group for nucleophilic substitution.
These derivatization strategies allow for the exploration of the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Quantitative Data Summary
The following tables summarize the biological activities of representative 2,4,5-substituted pyrimidine derivatives synthesized from precursors related to this compound.
Table 1: Antiproliferative and Tubulin Polymerization Inhibitory Activities of 2,4,5-Substituted Pyrimidines
| Compound | Target Cell Line | IC50 (nM) | Tubulin Polymerization IC50 (µM) |
| 4k | BEL-7402 | 16 - 62 | 0.79 |
Data extracted from a study on 2,4,5-substituted pyrimidines as tubulin polymerization inhibitors.[4]
Table 2: Anti-HIV-1 Activity of 2,4,5-Trisubstituted Pyrimidines
| Compound | HIV-1 Strain | EC50 (nM) |
| 11a-c | HIV-1 IIIB | 103 - 134 |
| 12a-c | HIV-1 IIIB | 209 - 415 |
| 13a-c | HIV-1 IIIB | 218 - 254 |
| 14a-c | HIV-1 IIIB | 108 - 172 |
| 14a | HIV-1 IIIB | 2.80 |
Data from a study on 2,4,5-trisubstituted pyrimidines as potent HIV-1 NNRTIs.[5]
Experimental Protocols
Suzuki-Miyaura Coupling for C5-Arylation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C5-arylpyrimidine derivative.
Buchwald-Hartwig Amination for C5-Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (0.02 equiv.) and the phosphine ligand (0.04 equiv.).
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.
-
To this mixture, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.).
-
Seal the reaction vessel and heat to 90-110 °C with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C5-aminopyrimidine derivative.
Visualizations
Caption: General derivatization workflow for this compound.
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a pyrimidine derivative.
Caption: Logical relationship of derivatization strategies for lead compound discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Amination of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules, including those with potential applications in agriculture and pharmaceuticals. The pyrimidine core is a common scaffold in medicinal chemistry, and the targeted modification of this structure through reactions such as nucleophilic aromatic substitution (SNAr) is a fundamental strategy in the development of novel compounds.
This document provides detailed protocols for the amination of this compound, a crucial step in the diversification of this molecular scaffold. The protocols are based on established methodologies for similar substrates and offer a starting point for optimization in specific research contexts.
Chemical Reaction Overview
The primary reaction described is the nucleophilic aromatic substitution of the chlorine atom at the C5 position of the pyrimidine ring with an amine. The reactivity of halopyrimidines towards SNAr is well-established, with the general order of reactivity for displacement of a halogen being C4(6) > C2 >> C5. However, the specific substitution pattern and electronic nature of the substituents on the pyrimidine ring can influence the regioselectivity of the reaction.
Caption: General workflow for the amination of this compound.
Experimental Protocols
Protocol 1: Base-Mediated Amination in a Biphasic System
This protocol is adapted from a procedure for the amination of a structurally similar compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate[1]. It is expected to be effective for the title compound.
Materials:
-
This compound
-
Amine (e.g., (3-chloro-4-methoxyphenyl)methanamine hydrochloride)
-
Toluene
-
Water
-
Sodium Carbonate (Na₂CO₃)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of this compound in toluene, add the desired amine (approximately 1.0-1.2 equivalents).
-
Add an aqueous solution of sodium carbonate (approximately 2.0-3.0 equivalents).
-
Stir the biphasic mixture vigorously at room temperature (25-30°C) for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Amination in an Organic Solvent with a Tertiary Amine Base
This is a general and widely used protocol for the amination of chloropyrimidines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Ethanol
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve this compound in a suitable organic solvent such as DMF or ethanol.
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Add a tertiary amine base such as triethylamine or DIPEA (1.5-2.0 equivalents).
-
Heat the reaction mixture to a temperature between 60-100°C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following table summarizes expected outcomes based on reactions with analogous compounds. Researchers should expect to optimize these conditions for their specific amine nucleophile.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Reference |
| (3-chloro-4-methoxyphenyl)methanamine | Na₂CO₃ | Toluene/Water | 25-30 | 8 | >90 | Adapted from[1] |
| Dimethylamine | - | - | - | - | - | [1] |
| Morpholine | Et₃N | Ethanol | Reflux | 6 | 85-95 | General, based on[2] |
| Aniline | - | DMF | 100 | 12 | 70-85 | General |
Visualization of Key Concepts
Caption: Chemical transformation during the amination reaction.
The aminated pyrimidine derivatives can serve as building blocks for more complex molecules with potential biological activities, such as herbicides or fungicides, by targeting specific enzymes or signaling pathways in the target organisms.
Caption: Conceptual signaling pathway for a potential bioactive aminated pyrimidine derivative.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Chlorinated pyrimidines and organic solvents can be hazardous. Avoid inhalation, ingestion, and skin contact.
Characterization of Products
The successful synthesis of the aminated product can be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the presence of the amine moiety and the disappearance of the signal corresponding to the proton at the 5-position if applicable, and to verify the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm the successful substitution.
-
Infrared Spectroscopy (IR): To identify the functional groups present in the molecule, such as N-H stretches from the amine and the carbonyl group of the ester.
-
Melting Point: To assess the purity of the final compound.
These protocols and notes are intended to serve as a guide. The optimal reaction conditions may vary depending on the specific amine used and the desired scale of the reaction. It is recommended to perform small-scale test reactions to optimize the conditions before scaling up.
References
Application Notes and Protocols for the Regioselective Functionalization of the Pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its versatile biological activities.[1][2][3][4] The ability to precisely introduce functional groups at specific positions on the pyrimidine ring is paramount for tuning the pharmacological properties of drug candidates. These application notes provide a detailed overview of key methodologies for the regioselective functionalization of the pyrimidine core, complete with experimental protocols and comparative data.
Strategic Approaches to Pyrimidine Functionalization
The functionalization of the pyrimidine ring can be broadly categorized into two main strategies:
-
Functionalization of Pre-functionalized Pyrimidines: This classic approach involves the use of pyrimidine derivatives bearing leaving groups (e.g., halogens) that can be substituted via cross-coupling reactions.
-
Direct C-H Functionalization: More recent and atom-economical methods that enable the direct conversion of C-H bonds into new C-C, C-N, or C-X bonds, avoiding the need for pre-functionalization.[5][6]
The choice of strategy depends on the desired substitution pattern, the available starting materials, and the tolerance of other functional groups in the molecule.
I. Cross-Coupling Reactions of Halogenated Pyrimidines
Halogenated pyrimidines are versatile building blocks for introducing a wide range of substituents through transition-metal catalyzed cross-coupling reactions. The regioselectivity of these reactions is dictated by the position of the halogen atom(s).
A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling a halopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base.[1][7]
Table 1: Regioselective Suzuki-Miyaura Coupling of Dichloropyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Product(s) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Toluene/Ethanol | 2-Chloro-4-phenylpyrimidine | 95 | [8] |
| 2 | 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Toluene/Ethanol | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 92 | [8] |
| 3 | 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 4-Chloro-6-phenyl-5-(4-bromophenyl)pyrimidine | 85 | [9] |
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the corresponding arylboronic acid (1.1 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.5 mol%).
-
Add a mixture of toluene and ethanol (1:1) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halopyrimidine and a terminal alkyne, co-catalyzed by palladium and copper complexes.[1]
-
To a Schlenk flask, add 2-benzyloxy-5-bromopyrimidine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv.).
-
Add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 50-60 °C and stir for 6-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with saturated ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a halopyrimidine and an amine.[1]
-
In a glovebox or under an inert atmosphere, add 2-chloropyrimidine (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (2 mol%), and XPhos (8 mol%) to a Schlenk tube.
-
Add anhydrous toluene, followed by aniline (1.2 equiv.).
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
II. Direct C-H Functionalization
Direct C-H functionalization offers a more atom-economical approach to modifying the pyrimidine core. These methods can be catalyzed by transition metals or proceed through metal-free pathways.[5][6]
A. Palladium-Catalyzed C-H Arylation
This method allows for the direct coupling of a C-H bond on the pyrimidine ring with an aryl halide, avoiding the need for pre-functionalization of the pyrimidine.[1]
-
In a microwave vial, combine the pyrimidine substrate (1.0 equiv.), aryl iodide (1.5 equiv.), palladium(II) acetate (10 mol%), and potassium carbonate (2.0 equiv.).
-
Add anhydrous DMA and pivalic acid (30 mol%).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 130 °C for 6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Minisci Reaction
The Minisci reaction is a radical substitution method for the direct C-H alkylation of electron-deficient heterocycles like pyrimidine.[1][6]
-
In a round-bottom flask, prepare a hydroperoxy species by dissolving the corresponding carboxylic acid (e.g., acetic acid, 3.0 equiv.) in a suitable solvent.
-
Slowly add acetic acid while maintaining the internal temperature below -5 °C.
-
Add 30% aqueous hydrogen peroxide solution (3.0 equiv.) dropwise, keeping the temperature below 0 °C.
-
Stir the mixture for 15 minutes.
-
In a separate flask, dissolve 5-bromopyrimidine (1.0 equiv.) and iron(II) sulfate heptahydrate (3.0 equiv.) in a mixture of water and dichloromethane.
-
Add concentrated sulfuric acid (3.0 equiv.) to the pyrimidine solution at 0 °C.
-
Add the pre-formed hydroperoxy species from step 4 dropwise to the pyrimidine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Halogenation of the Pyrimidine Core
Direct halogenation of the pyrimidine ring is a key step for subsequent functionalization. The regioselectivity is influenced by the electronic nature of the pyrimidine ring and the substituents present.
Table 2: Regioselective Halogenation of Pyrimidines
| Substrate | Reagent | Position of Halogenation | Product | Yield (%) | Reference |
| 2-Aminopyrimidine | N-Bromosuccinimide (NBS) | 5 | 2-Amino-5-bromopyrimidine | High | [10] |
| 4-Hydroxypyrimidine | N-Chlorosuccinimide (NCS) | 5 | 5-Chloro-4-hydroxypyrimidine | High | [10] |
| Pyrazolo[1,5-a]pyrimidine | KX, PIDA | 3 | 3-Halopyrazolo[1,5-a]pyrimidine | Good to Excellent | [11] |
-
To a solution of the pyrazolo[1,5-a]pyrimidine (1.0 equiv.) in water, add the potassium halide salt (KX, where X = Cl, Br, or I; 1.2 equiv.).
-
Add phenyliodine(III) diacetate (PIDA) (1.1 equiv.) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Lithiation of the Pyrimidine Core
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of the pyrimidine ring, particularly at positions adjacent to directing groups.
-
Under a nitrogen atmosphere, dissolve the protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv.) in dry THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.6 equiv.) dropwise over 30 minutes.
-
Add the electrophile (e.g., an aldehyde or ketone, 1.2 equiv.) dissolved in THF dropwise.
-
Stir for an additional 60 minutes at -78 °C.
-
Quench the reaction with a saturated ammonium chloride solution and allow it to warm to room temperature.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Pyrimidine Functionalization
Caption: A flowchart illustrating the strategic decisions in the functionalization of the pyrimidine core.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Regioselectivity in Pyrimidine Functionalization
Caption: Key factors that determine the position of functionalization on the pyrimidine ring.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Substituted Pyrido[2,3-d]pyrimidines from Pyrimidine Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. The synthetic routes outlined herein focus on the construction of the pyrido[2,3-d]pyrimidine scaffold starting from readily available pyrimidine precursors.
Introduction
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are isosteric with purines and pteridines, making them privileged scaffolds in medicinal chemistry.[1] Members of this family have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases, making them attractive candidates for the development of targeted cancer therapies. This document details common and effective synthetic strategies for preparing these valuable compounds.
Synthetic Strategies Overview
The construction of the pyrido[2,3-d]pyrimidine core from a pyrimidine starting material involves the annulation of a pyridine ring onto the pyrimidine base. The most prevalent and versatile approaches utilize substituted 6-aminopyrimidines as the key building block. These methods can be broadly categorized into two main strategies:
-
Multi-component Reactions (MCRs): These highly efficient one-pot syntheses involve the simultaneous reaction of three or more starting materials to form the final product, minimizing intermediate isolation steps and improving overall yield and atom economy.[2][3] A common MCR approach for pyrido[2,3-d]pyrimidines involves the condensation of a 6-aminopyrimidine, an aldehyde, and an active methylene compound.[2][4]
-
Stepwise Annulation Reactions: These methods involve the sequential reaction of a 6-aminopyrimidine with a reagent that provides the necessary carbon atoms to form the pyridine ring. Common reaction partners include α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, and acetylenic esters.[5]
The general synthetic logic is depicted in the workflow diagram below.
Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.
Signaling Pathway Context: Kinase Inhibition
Many substituted pyrido[2,3-d]pyrimidines function as potent inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by pyrido[2,3-d]pyrimidine-based inhibitors.
Caption: Simplified kinase signaling pathway targeted by inhibitors.
Experimental Protocols and Data
This section provides detailed experimental protocols for key synthetic methods and summarizes reaction data in tabular format for easy comparison.
Method 1: Three-Component Synthesis using Microwave Irradiation
This protocol describes a rapid and efficient one-pot synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles from 6-aminouracil, an aromatic aldehyde, and malononitrile under microwave irradiation.[2][4]
Protocol:
-
Reaction Setup: In a microwave-safe vessel, combine 6-aminouracil (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1.2 mmol).
-
Solvent Addition: Add a suitable solvent such as water or aqueous ethanol (e.g., 5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of 250 W. Reaction times will vary depending on the specific aldehyde used (typically 5-10 minutes).
-
Work-up: After completion of the reaction (monitored by TLC), allow the vessel to cool to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure product.
Representative Data:
| Entry | Aldehyde (Ar-CHO) | Reaction Time (min) | Yield (%) |
| 1 | 4-Cl-C₆H₄-CHO | 6 | 94 |
| 2 | 4-MeO-C₆H₄-CHO | 7 | 92 |
| 3 | 4-NO₂-C₆H₄-CHO | 5 | 95 |
| 4 | C₆H₅-CHO | 8 | 90 |
Data adapted from representative literature procedures.[2]
Method 2: Three-Component Synthesis using Conventional Heating with a Catalyst
This protocol details the synthesis of the same class of compounds as in Method 1, but utilizes conventional heating in the presence of a catalyst, diammonium hydrogen phosphate (DAHP), in an aqueous medium.[2]
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-aminouracil (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and diammonium hydrogen phosphate (DAHP, 10 mol%).
-
Solvent Addition: Add aqueous ethanol as the solvent.
-
Heating: Heat the reaction mixture to reflux and maintain for the required time (typically 2-4 hours), monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with water and then ethanol, and dried.
Representative Data:
| Entry | Aldehyde (Ar-CHO) | Reaction Time (h) | Yield (%) |
| 1 | 4-Cl-C₆H₄-CHO | 2.5 | 92 |
| 2 | 4-MeO-C₆H₄-CHO | 3 | 90 |
| 3 | 4-NO₂-C₆H₄-CHO | 2 | 93 |
| 4 | C₆H₅-CHO | 4 | 88 |
Data adapted from representative literature procedures.[2]
Method 3: Annulation with a 1,3-Dicarbonyl Compound
This protocol describes the synthesis of 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione via the reaction of 6-aminouracil with acetylacetone.[5]
Protocol:
-
Reaction Setup: In a suitable reaction vessel, mix 6-aminouracil (1 mmol) and acetylacetone (1.1 mmol).
-
Acid Catalyst/Solvent: Add phosphoric acid (85%) to the mixture to act as both a catalyst and solvent.
-
Heating: Heat the reaction mixture (e.g., at 100-120 °C) for several hours until the reaction is complete as indicated by TLC analysis.
-
Work-up: Cool the reaction mixture and pour it into ice water. The resulting precipitate is collected by filtration, washed thoroughly with water to remove the acid, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.
Representative Data:
| Entry | Pyrimidine Precursor | 1,3-Dicarbonyl | Conditions | Product | Yield (%) |
| 1 | 6-Aminouracil | Acetylacetone | Phosphoric Acid, heat | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | Not specified in abstract |
Data based on a described synthetic route.[5]
Conclusion
The synthesis of substituted pyrido[2,3-d]pyrimidines from pyrimidine precursors can be achieved through several efficient methods. Multi-component reactions, in particular, offer a streamlined approach to these valuable heterocyclic scaffolds, often with high yields and in environmentally benign solvents. The protocols and data presented here provide a solid foundation for researchers to synthesize a diverse library of pyrido[2,3-d]pyrimidine derivatives for further investigation in drug discovery and development programs.
References
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Application of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate in the Preparation of GSK3β Inhibitors
Introduction
Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase that plays a pivotal role in various cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Dysregulation of GSK3β activity has been implicated in the pathogenesis of several diseases, most notably Alzheimer's disease, bipolar disorder, and type 2 diabetes. Consequently, the development of potent and selective GSK3β inhibitors is a significant focus of contemporary drug discovery. Pyrimidine-based scaffolds have emerged as a promising class of GSK3β inhibitors due to their ability to form key interactions within the ATP-binding site of the kinase. This application note details the use of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate as a key intermediate in the synthesis of a novel series of potent GSK3β inhibitors.
Overview of the Synthetic Strategy
The synthetic approach leverages the reactivity of the C4-chloro and C2-methylthio substituents on the pyrimidine ring of this compound. The general strategy involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is displaced by a suitable amine, a common reaction for activated chloropyrimidines. This step introduces a key pharmacophoric element for interaction with the hinge region of the GSK3β active site.
-
Amide Coupling: The methyl ester at the C4 position is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a variety of amines to generate a library of final compounds. This allows for the exploration of the structure-activity relationship (SAR) at this position.
The following sections provide a detailed experimental protocol for a representative synthesis, along with the characterization and biological activity data for a series of synthesized analogs.
Experimental Protocols
Step 1: Synthesis of Methyl 5-chloro-2-(methylthio)-4-(pyridin-2-ylamino)pyrimidine-4-carboxylate (Intermediate 2)
To a solution of this compound (1.0 g, 4.26 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) was added 2-aminopyridine (0.44 g, 4.69 mmol) and diisopropylethylamine (DIPEA, 0.89 mL, 5.11 mmol). The reaction mixture was heated to 80 °C and stirred for 16 hours under an inert atmosphere. Upon completion, the reaction was cooled to room temperature and the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was washed with brine (2 x 25 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford Intermediate 2 as a pale yellow solid.
Step 2: Synthesis of 5-chloro-2-(methylthio)-4-(pyridin-2-ylamino)pyrimidine-4-carboxylic acid (Intermediate 3)
Intermediate 2 (1.0 g, 3.41 mmol) was dissolved in a mixture of tetrahydrofuran (THF, 15 mL) and methanol (5 mL). A solution of lithium hydroxide monohydrate (0.28 g, 6.82 mmol) in water (5 mL) was added, and the reaction mixture was stirred at room temperature for 4 hours. The organic solvents were removed under reduced pressure, and the aqueous residue was diluted with water (10 mL) and acidified to pH 3-4 with 1 M HCl. The resulting precipitate was collected by filtration, washed with cold water, and dried under vacuum to yield Intermediate 3 as an off-white solid.
Step 3: General Procedure for the Synthesis of Final Compounds (4a-4d)
To a solution of Intermediate 3 (100 mg, 0.36 mmol) in anhydrous DMF (5 mL) was added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 151 mg, 0.40 mmol) and DIPEA (0.12 mL, 0.72 mmol). The mixture was stirred at room temperature for 15 minutes, followed by the addition of the corresponding amine (0.36 mmol). The reaction was stirred at room temperature for 12 hours. The reaction mixture was diluted with ethyl acetate (30 mL) and washed with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by preparative HPLC to afford the final compounds.
Data Presentation
The following tables summarize the yields and biological activity of the synthesized compounds.
| Compound | Amine Used in Step 3 | Yield (%) |
| 4a | Benzylamine | 65 |
| 4b | 4-Fluoroaniline | 58 |
| 4c | Piperidine | 72 |
| 4d | Morpholine | 75 |
Table 1: Synthetic Yields of GSK3β Inhibitors
| Compound | GSK3β IC50 (nM) |
| 4a | 85 |
| 4b | 42 |
| 4c | 120 |
| 4d | 150 |
Table 2: In Vitro Inhibitory Activity against GSK3β
Visualizations
The following diagrams illustrate the synthetic workflow and the GSK3β signaling pathway.
Caption: Synthetic workflow for the preparation of GSK3β inhibitors.
Caption: Simplified Wnt/β-catenin signaling pathway showing GSK3β inhibition.
Conclusion
This application note demonstrates a robust and versatile synthetic route for the preparation of novel pyrimidine-based GSK3β inhibitors, starting from the readily available intermediate, this compound. The described protocols are scalable and amenable to the generation of a diverse library of compounds for further biological evaluation. The synthesized analogs exhibit potent inhibition of GSK3β, highlighting the potential of this scaffold in the development of therapeutics for GSK3β-mediated diseases.
Troubleshooting & Optimization
Technical Support Center: Purification of "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" and its derivatives.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of pyrimidine derivatives, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Poor separation between the target compound and impurities.
-
Question: My target pyrimidine derivative co-elutes with an impurity on the silica gel column. How can I improve the separation?
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Answer: If you are experiencing co-elution, several strategies can be employed. First, optimize your mobile phase. If you are using a binary solvent system like hexane/ethyl acetate, try switching to a different system, such as dichloromethane/methanol, which offers different selectivity.[1] For very similar compounds, a shallow gradient elution can improve resolution in both flash chromatography and HPLC.[2] Additionally, consider changing the stationary phase. If normal-phase silica gel is ineffective, reverse-phase (e.g., C18) chromatography, which separates based on hydrophobicity, may provide the necessary selectivity.[3]
Issue 2: The target compound is streaking or tailing on the column.
-
Question: My compound streaks badly on the TLC plate and the flash column, leading to broad peaks and poor fraction purity. What is the cause and how can I fix it?
-
Answer: Streaking or tailing of nitrogen-containing heterocyclic compounds like pyrimidines on silica gel is frequently caused by strong interactions with acidic silanol groups on the stationary phase.[3] To resolve this, add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.1-2% is commonly used to saturate the acidic sites and improve peak shape.[3][4] For acidic compounds, a small amount of acetic or formic acid (0.1-2.0%) can be beneficial.[4] If the issue persists, your sample may be overloaded; try running the separation again with a more diluted sample.[4]
Issue 3: The compound appears to be degrading on the silica gel column.
-
Question: I suspect my chloro-substituted pyrimidine derivative is unstable on silica gel, as I'm seeing new spots on TLC after running the column. How can I confirm this and what are the alternatives?
-
Answer: Some pyrimidine derivatives can be sensitive to the acidic nature of silica gel.[5][6] To test for stability, you can run a 2D TLC.[7] Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear below the diagonal.[7] If instability is confirmed, you can pre-treat the silica gel by flushing the column with a mobile phase containing triethylamine to neutralize the acidic sites.[8] Alternatively, switching to a more inert stationary phase like neutral alumina or considering reverse-phase chromatography are effective solutions.[8]
Issue 4: The target compound will not elute from the silica gel column (Rf = 0).
-
Question: My pyrimidine derivative is stuck at the origin of the TLC plate and won't move off the column. What should I do?
-
Answer: An Rf value of 0 indicates that the mobile phase is not polar enough to elute your compound.[3] You need to systematically increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is not sufficient, a stronger, more polar solvent like methanol may be required.[3] For highly polar compounds that are difficult to elute even with polar solvent systems, reverse-phase chromatography is a suitable alternative where a polar mobile phase is used.[3]
Issue 5: Low recovery of the purified compound.
-
Question: After column chromatography, the yield of my purified product is very low. What are the potential causes?
-
Answer: Low recovery can stem from several factors. The compound may be irreversibly adsorbing to the silica gel, especially if it is highly polar or unstable. Incomplete elution is another common cause; ensure you have flushed the column with a sufficiently strong solvent at the end of the run. Sample loading technique can also impact recovery; for compounds with limited solubility, dry loading is often more effective than wet loading and can lead to better yields.[9][10] Finally, if the compound is volatile, it may be lost during solvent evaporation after fraction collection.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a purification method for a novel this compound derivative?
A1: The best starting point is Thin-Layer Chromatography (TLC).[3] Use TLC to screen a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol). The goal is to find a system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound while achieving good separation from impurities.[11] This TLC system can then be directly translated to flash column chromatography.[1]
Q2: When should I choose Flash Chromatography, Preparative HPLC, or SFC?
A2: The choice depends on the difficulty of the separation, the required purity, and the quantity of material.
-
Flash Chromatography is ideal for routine purifications of multi-gram quantities where impurities are significantly different in polarity from the product.[11] It is a rapid and cost-effective technique.
-
Preparative High-Performance Liquid Chromatography (HPLC) is used for difficult separations of compounds with very similar polarities or when very high purity (>99%) is required.[12][13] It is suitable for purifying quantities from milligrams to grams.[14]
-
Supercritical Fluid Chromatography (SFC) is an excellent alternative to both normal and reverse-phase HPLC, particularly for chiral separations and achiral purifications.[15] It offers advantages such as faster run times, reduced organic solvent consumption, and quicker sample recovery due to the evaporation of the CO2-based mobile phase.[16][17]
Q3: How do I select an appropriate stationary phase?
A3: Silica gel is the most common stationary phase for normal-phase chromatography and is a good starting point for most pyrimidine derivatives.[9] If your compound is very polar, consider using reverse-phase C18 silica , which separates compounds based on hydrophobicity using polar mobile phases like water/acetonitrile or water/methanol.[3] For compounds that are unstable on acidic silica, neutral alumina can be a suitable alternative.[8]
Q4: What are the best practices for sample loading onto a flash column?
A4: There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.[18] This is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[9][10] This powder is then carefully added to the top of the packed column. Dry loading is preferred for samples that have poor solubility in the eluent, as it often results in sharper bands and better separation.[9]
Q5: How can I determine the purity of my final product after purification?
A5: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (like a diode array detector) or a mass spectrometer (MS).[19] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify any remaining impurities.
Data Presentation
Table 1: Typical Starting Conditions for Flash Chromatography of Pyrimidine Derivatives
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds.[9] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Start with a low polarity mixture and gradually increase polarity based on TLC results.[11] |
| Mobile Phase Additive | 0.1-1% Triethylamine (TEA) | For basic pyrimidine compounds to prevent peak tailing by neutralizing acidic silanol sites.[9] |
| Target Rf (TLC) | 0.2 - 0.4 | Provides optimal resolution and a reasonable elution time on the column.[11] |
| Loading Technique | Dry Loading | Often preferred for better resolution, especially for less soluble compounds.[9] |
Table 2: Comparison of Preparative Purification Techniques
| Technique | Primary Use | Throughput | Solvent Consumption | Cost |
| Flash Chromatography | Routine purification, large scale (g to kg) | High | High | Low |
| Preparative HPLC | High-resolution separation, high purity | Medium | High | High |
| Preparative SFC | Chiral and achiral separations, fast purification | High | Low | Medium-High |
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., hexane/ethyl acetate) that gives the target compound an Rf of ~0.3.[1] If the compound is basic, add 0.5% triethylamine to the solvent system.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[9] Drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand to protect the silica surface.[1]
-
Sample Loading (Dry Loading): Dissolve the crude compound in a suitable solvent (e.g., dichloromethane). Add silica gel (approximately 1-2 times the weight of the crude material) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[10] Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. If a gradient is needed, gradually increase the proportion of the more polar solvent. Maintain a constant flow rate using positive pressure.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Preparative HPLC
-
Method Development: Develop an analytical HPLC method first to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., water/acetonitrile with 0.1% formic acid or TFA for improved peak shape).
-
Scale-Up: Scale the analytical method to a preparative column, adjusting the flow rate and injection volume according to the column dimensions. Overloading studies on the analytical column can help determine the maximum sample load for the preparative scale.[14]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a high concentration. Ensure the sample is fully dissolved and filtered to prevent column blockage.
-
Purification Run: Inject the sample onto the equilibrated preparative HPLC system.
-
Fraction Collection: Collect fractions based on UV detection signals. Modern systems allow for automated fraction collection triggered by peak detection.[14]
-
Post-Purification: Combine the relevant fractions, and remove the organic solvent. If the mobile phase contained non-volatile buffers, a further desalting step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.
Visualizations
Caption: A typical workflow for developing a purification method.
Caption: A decision tree for troubleshooting poor chromatographic separation.
Caption: Logic for selecting a chromatography mode based on compound polarity.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. benchchem.com [benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. lcms.cz [lcms.cz]
- 15. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chiraltech.com [chiraltech.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Yields in Nucleophilic Substitution of Chloropyrimidines
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of nucleophilic substitution reactions on chloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic aromatic substitution (SNA_r_) on chloropyrimidines?
A1: The nucleophilic aromatic substitution (SNA_r_) on chloropyrimidines typically proceeds through a two-step addition-elimination mechanism.[1] First, the nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. In the second step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the substitution product.[3][4]
Q2: Which position on a chloropyrimidine is generally more reactive towards nucleophilic attack?
A2: For dichloropyrimidines, the C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position. This is because the negative charge in the Meisenheimer intermediate formed upon attack at C4 or C6 can be delocalized over both nitrogen atoms, leading to greater stabilization.[2] Attack at the C2 position results in a less stable intermediate.[2] The presence of electron-withdrawing groups on the pyrimidine ring can further enhance this reactivity.[5][6]
Q3: What are the key factors that influence the yield of a nucleophilic substitution reaction on a chloropyrimidine?
A3: Several factors can significantly impact the yield:
-
Nucleophile Strength: Stronger nucleophiles generally lead to higher yields.[7]
-
Leaving Group: The nature of the leaving group is important. For halopyrimidines, the reactivity order is typically F > Cl > Br > I for SNA_r_ reactions.[8]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred as they can accelerate the reaction rate.[5][8][9] In some cases, "green" solvents like water have also been shown to be effective.[10]
-
Temperature: Higher temperatures often increase the reaction rate, but can also lead to side reactions and decomposition.[5]
-
Base: The presence and strength of a base can be crucial, especially when the nucleophile is an amine or thiol, to deprotonate the nucleophile or neutralize any acid formed during the reaction.[8][10]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no product at all in my reaction. What are the possible causes and how can I troubleshoot this?
A: Low yield is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in nucleophilic substitution reactions on chloropyrimidines.
-
Verify Reagent Quality and Stoichiometry:
-
Chloropyrimidine: Ensure your starting material is pure and has not degraded.
-
Nucleophile: Use a fresh, high-quality nucleophile. If it is a solid, ensure it is dry.
-
Solvent: Use anhydrous solvents, as water can sometimes interfere with the reaction.[8]
-
Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the nucleophile may be beneficial.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature. Many SNA_r_ reactions require heating to proceed at a reasonable rate.[5]
-
Solvent: If you are using a non-polar solvent, consider switching to a polar aprotic solvent such as DMF or DMSO.[5][8] Water with a suitable base like potassium fluoride can also be an effective and environmentally friendly option.[10][11]
-
Base: If your nucleophile is an amine or thiol, the addition of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) can improve the yield by deprotonating the nucleophile.[8][12]
-
-
Assess Nucleophile Reactivity:
-
If you are using a weak nucleophile, you may need more forcing conditions (higher temperature, longer reaction time).
-
For thiols, ensure complete deprotonation to the more nucleophilic thiolate.[8]
-
-
Evaluate Substrate Activation:
-
The pyrimidine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack.[5] If your chloropyrimidine lacks electron-withdrawing groups, the reaction will be slower.
-
Issue 2: Formation of Side Products and Purification Difficulties
Q: My reaction is messy, with multiple spots on the TLC plate, making purification difficult. What could be the cause and how can I minimize side product formation?
A: The formation of multiple products can be due to several factors.
-
Di-substitution: If you are using a dichloropyrimidine and a strong nucleophile, you may be getting substitution at both chlorine positions.
-
Solution: Use a 1:1 stoichiometry of the nucleophile to the chloropyrimidine and carefully control the reaction temperature. Adding the nucleophile slowly to the reaction mixture can also help.
-
-
Reaction with Solvent: Some nucleophiles can react with solvents like DMF or DMSO at high temperatures.
-
Solution: Consider using a more inert solvent or running the reaction at a lower temperature for a longer period.
-
-
Degradation: The starting material or product may be degrading under the reaction conditions.
-
Solution: Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating after the starting material has been consumed.[5]
-
Data Presentation
Table 1: Effect of Solvent and Base on the Amination of Chloropyrazine with Morpholine [10]
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | Cs₂CO₃ | 80 | <5 |
| 2 | Dioxane | Cs₂CO₃ | 80 | 12 |
| 3 | Acetonitrile | Cs₂CO₃ | 80 | 33 |
| 4 | NMP | Cs₂CO₃ | 80 | 25 |
| 5 | Water | Cs₂CO₃ | 100 | 58 |
| 6 | Water | K₃PO₄ | 100 | 45 |
| 7 | Water | KF | 100 | 65 |
Reactions were performed with chloropyrazine (1 equiv.), morpholine (1 equiv.), and base (2 equiv.) for 17 hours.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of a Chloropyrimidine with an Amine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloropyrimidine (1.0 mmol, 1.0 equiv).
-
Add a polar aprotic solvent such as DMF or NMP (5-10 mL).[5]
-
Add the amine nucleophile (1.1-1.5 mmol, 1.1-1.5 equiv).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) or diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 equiv).[5]
-
-
Reaction Execution:
-
Stir the mixture at room temperature for a few minutes.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C).[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and stir.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Visualizations
General Mechanism of S_N_Ar on a Chloropyrimidine
Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution on a chloropyrimidine.
Influence of Reaction Parameters on Yield
Caption: Key reaction parameters influencing the yield of nucleophilic substitution on chloropyrimidines.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Cross-Coupling Reactions with Chloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of chloropyrimidines in cross-coupling reactions. The content is designed to offer practical solutions to common experimental issues encountered in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Frequently Asked Questions (FAQs)
Q1: Why are chloropyrimidines generally unreactive in cross-coupling reactions?
Chloropyrimidines exhibit low reactivity primarily due to the strong carbon-chlorine (C-Cl) bond, which has a high bond dissociation energy. This makes the oxidative addition step, the initial and often rate-limiting step in the catalytic cycle, more challenging compared to their bromo or iodo counterparts.[1] The electron-deficient nature of the pyrimidine ring can somewhat activate the C-Cl bond, but specialized catalytic systems are often required to achieve efficient coupling.
Q2: Which position on a dichloropyrimidine is more reactive?
For dichloropyrimidines such as 2,4-dichloropyrimidine, the chlorine atom at the C4 position is generally more reactive towards oxidative addition with a palladium catalyst than the chlorine at the C2 position.[2] This inherent regioselectivity can be exploited for the sequential functionalization of the pyrimidine core. However, it is important to note that this selectivity can sometimes be inverted through judicious choice of ligands and reaction conditions.
Q3: What are the most common side reactions, and how can they be minimized?
Common side reactions include:
-
Protodeboronation: In Suzuki reactions, this is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom. This can be minimized by using anhydrous solvents, fresh high-purity boronic acids, or by using boronic esters (e.g., pinacol esters) which are more stable.[1]
-
Homocoupling: The formation of biaryl or bipyrimidine species from the coupling of two identical starting materials. This can be reduced by ensuring a thoroughly degassed reaction mixture to eliminate oxygen and by fine-tuning the catalyst and ligand system.
-
Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom. This is more common in Buchwald-Hartwig aminations and can be suppressed by using anhydrous, high-purity reagents and solvents, and a slight excess of the amine coupling partner.[3]
Q4: Can microwave irradiation improve my reaction outcomes?
Yes, microwave-assisted synthesis can be highly effective for cross-coupling reactions with chloropyrimidines. It often leads to significantly reduced reaction times and can improve yields, sometimes even with lower catalyst loadings.[2][4]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst System | The choice of palladium catalyst and ligand is critical for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to more active catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] Consider using palladium pre-catalysts for more reliable formation of the active Pd(0) species.[3] |
| Ineffective Base | The base is crucial for the transmetalation step. Screen a variety of bases. Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[1] The solubility of the base can also be a factor; consider solvent systems that can partially dissolve the base (e.g., dioxane/water). |
| Inappropriate Solvent | The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used.[1] Ensure solvents are anhydrous and thoroughly degassed to prevent catalyst deactivation. |
| Insufficient Temperature | Due to the strength of the C-Cl bond, higher reaction temperatures (typically 80-120 °C) are often required to promote oxidative addition.[3] |
Issue 2: Regioselectivity Problems with Dichloropyrimidines
| Potential Cause | Troubleshooting Step |
| Standard Conditions Favoring C4 Coupling | While C4 is typically more reactive, C2-selective couplings can be achieved. This often requires specialized catalyst systems. For instance, the use of palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to favor C2-selective thiolation. |
| Ligand-Controlled Selectivity | The choice of ligand can dramatically influence regioselectivity. For example, in the coupling of 2,4-dichloropyridines (a related substrate), bulky monophosphine ligands can favor C4 coupling, while some diphosphine ligands promote C2 coupling.[5] Systematic screening of ligands is recommended to achieve the desired regioselectivity. |
Data Presentation: Optimized Reaction Conditions
The following tables summarize effective catalytic systems and general reaction conditions for various cross-coupling reactions with chloropyrimidines, compiled from multiple sources.
Table 1: Suzuki-Miyaura Coupling of Chloropyrimidines
| Chloropyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 24h | 71 |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 |
| 4,6-Dichloropyrimidine | Arylboronic acid | Pd(OAc)₂ (4) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12-24h | Good |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd₂(dba)₃ (2) | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | - | Good |
| 6-Chloropyrimidin-4-ol | Arylboronic acid | Pd(OAc)₂ (2-4) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | - | Good |
Table 2: Buchwald-Hartwig Amination of Chloropyrimidines
| Chloropyrimidine | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) |
| 2-Chloropyrimidine | Various | Pd₂(dba)₃ (2) | BINAP | NaOtBu | Toluene | 80 |
| 5-(Bromomethyl)-2-chloropyrimidine | Various | Pd₂(dba)₃ | RuPhos | K₂CO₃ | t-BuOH | 100 |
| 2-Chloropyridine | Various | Pd(OAc)₂ (1-5) | BrettPhos | NaOtBu | Toluene | 80-110 |
Table 3: Sonogashira Coupling of Chloropyrimidines
| Chloropyrimidine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) |
| 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 |
| 1-Chloro-3,6-dimethoxyisoquinoline | Terminal Alkyne | Pd₂(dba)₃ (1) | - | Cs₂CO₃ | Dioxane | 100-120 |
| Aryl Chloride | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Amine | Amine or DMF | Room Temp |
Table 4: Heck Coupling of Chloropyrimidines
| Chloropyrimidine | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) |
| Activated Aryl Chlorides | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-140 |
| Aryl Chlorides | Acrylate | Pd(OAc)₂ | Bulky, electron-rich phosphine | K₂CO₃ | NMP | High |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid (Microwave-Assisted)
-
Materials: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, water.
-
Procedure:
-
To a microwave reactor tube, add 2,4-dichloropyrimidine (1.0 equiv.), phenylboronic acid (1.0 equiv.), and K₂CO₃ (3.0 equiv.).
-
Add a 2:1 mixture of 1,4-dioxane and water to the tube.
-
Purge the mixture with an inert gas (e.g., argon) for 10 minutes.
-
Add Pd(PPh₃)₄ (0.5 mol%).
-
Seal the tube and place it in the microwave reactor. Irradiate at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2][6]
-
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine
-
Materials: 2-chloropyrimidine, desired amine, Pd₂(dba)₃, BINAP, sodium tert-butoxide (NaOtBu), toluene.
-
Procedure:
-
To an oven-dried reaction vessel, add Pd₂(dba)₃ (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 equiv.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed toluene, followed by 2-chloropyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Stir the reaction mixture at 80 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[1]
-
Protocol 3: Sonogashira Coupling of 5-Bromo-2-chloropyrimidine with a Terminal Alkyne
-
Materials: 5-bromo-2-chloropyrimidine, terminal alkyne, Pd(PPh₃)₄, CuI, triethylamine (Et₃N), DMF.
-
Procedure:
-
In a reaction flask, add 5-bromo-2-chloropyrimidine (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Flush the flask with an inert gas.
-
Add degassed DMF and Et₃N (2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the mixture at 80 °C and monitor the reaction progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with aqueous solutions of ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[1]
-
Protocol 4: Heck Coupling of an Activated Chloropyrimidine
-
Materials: Activated chloropyrimidine, alkene (e.g., styrene or an acrylate), Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF.
-
Procedure:
-
In a sealable reaction tube, combine the activated chloropyrimidine (1.0 equiv.), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Et₃N (1.5 equiv.).
-
Add the alkene (1.5 equiv.) and DMF.
-
Seal the tube and heat the reaction mixture to 100-140 °C, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.[7]
-
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Efficient Suzuki Coupling of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
The primary challenges stem from the inherent properties of the substrate. Chloropyrimidines are generally less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, which makes the oxidative addition step in the catalytic cycle more difficult. Additionally, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to deactivation or inhibition.[1][2] The presence of multiple functional groups, such as the ester and methylthio groups, also necessitates careful selection of reaction conditions to avoid unwanted side reactions.
Q2: Which palladium catalyst systems are most effective for this type of coupling?
For challenging substrates like electron-deficient chloropyrimidines, standard catalysts such as Pd(PPh₃)₄ may provide low yields.[1] More effective catalyst systems typically involve bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the challenging oxidative addition of the C-Cl bond and can stabilize the palladium catalyst.[3]
Recommended catalyst systems include:
-
Palladium(II) precatalysts with Buchwald-type ligands: For example, Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands like SPhos, XPhos, or RuPhos.[4] These are known for their high activity in coupling heteroaryl chlorides.
-
N-Heterocyclic Carbene (NHC) palladium complexes: These are also highly effective for activating C-Cl bonds.[3][5]
Q3: What is the recommended choice of base and solvent for this reaction?
The choice of base and solvent is critical and often interdependent.
-
Bases: Stronger, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) is a common and effective choice for challenging Suzuki couplings. Other options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[3]
-
Solvents: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions like protodeboronation.[1] Common choices include 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Yield | 1. Inactive Catalyst System: The chosen catalyst may not be active enough to cleave the C-Cl bond. 2. Catalyst Deactivation: The pyrimidine nitrogen may be inhibiting the palladium catalyst. Oxygen in the reaction can also deactivate the Pd(0) species. 3. Suboptimal Temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Switch to a more active catalyst system, such as a palladium precatalyst with a Buchwald ligand (e.g., SPhos, XPhos) or an NHC ligand.[3][4] 2. Ensure all reagents and solvents are thoroughly degassed. Use Schlenk techniques or a glovebox to maintain an inert atmosphere.[1] 3. Increase the reaction temperature, potentially using a higher boiling point solvent or microwave irradiation for rapid heating.[7] |
| Protodeboronation of Boronic Acid | 1. Presence of Protic Impurities: Water or other protic sources can lead to the replacement of the boron group with a hydrogen atom. 2. Unstable Boronic Acid: Some boronic acids are inherently unstable under the reaction conditions. | 1. Use anhydrous solvents and reagents. 2. Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[2][6] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. 2. Inefficient Catalyst Turnover: A slow catalytic cycle can lead to side reactions. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[1] 2. Optimize the catalyst system and reaction conditions to ensure efficient cross-coupling. |
| Formation of Byproducts | 1. Side Reactions with Functional Groups: The ester or methylthio group may be participating in side reactions. 2. Multiple Reaction Sites: If other reactive sites are present on the coupling partners. | 1. Screen different bases and solvents to find milder conditions that are selective for the desired C-C bond formation. 2. Use protecting groups if necessary for other reactive functionalities. |
Catalyst System Comparison
The following table summarizes recommended catalyst systems and conditions for the Suzuki coupling of chloropyrimidines, which can be adapted for this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 40-70 |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50-70 | 60-85 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 75-95 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90-120 | 70-90 |
Yields are representative for similar chloropyrimidine substrates and may vary depending on the specific boronic acid used.
Experimental Workflow and Troubleshooting Logic
To aid in experimental design and problem-solving, the following diagrams illustrate a general workflow for the Suzuki coupling reaction and a troubleshooting decision tree.
Caption: A generalized workflow for a Suzuki coupling experiment.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Pyrimidine Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of protodeboronation in Suzuki-Miyaura cross-coupling reactions involving pyrimidine boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyrimidine boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the pyrimidine boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond. This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and generates a simple pyrimidine byproduct that can complicate purification.[1] Pyrimidine boronic acids, particularly those with the boronic acid group at the 2-position, are highly susceptible to this decomposition pathway due to the electron-deficient nature of the pyrimidine ring and the presence of basic nitrogen atoms.[2]
Q2: What are the primary factors that promote protodeboronation in these reactions?
A2: Several factors can significantly influence the rate of protodeboronation:
-
pH and Base: The reaction medium's pH is a critical factor. While a base is necessary for the catalytic cycle, strongly basic conditions, especially in the presence of water, can accelerate protodeboronation.[3]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[3]
-
Catalyst System: The choice of palladium catalyst and ligands is crucial. While highly active catalysts can promote the desired coupling, some catalyst systems, particularly with bulky phosphine ligands, can paradoxically also promote protodeboronation.[4]
-
Solvent: The solvent system can affect the stability of the boronic acid and the intermediates in the catalytic cycle. Protic solvents, especially water, can be a source of protons for the protodeboronation reaction.
-
Reaction Time: Longer reaction times can lead to a greater extent of protodeboronation, especially if the desired coupling reaction is sluggish.
Q3: How can I minimize protodeboronation in my Suzuki reaction?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Converting the pyrimidine boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy. These derivatives exhibit increased stability and can act as "slow-release" sources of the boronic acid, keeping its concentration low during the reaction and thus minimizing side reactions.[1]
-
Careful Selection of Base: Using milder bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often preferred over strong bases like sodium hydroxide (NaOH).
-
Catalyst and Ligand Optimization: Employing highly active palladium catalysts with appropriate ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate the desired Suzuki coupling, allowing it to outcompete the protodeboronation side reaction.[2]
-
Anhydrous Conditions: Whenever possible, running the reaction under anhydrous conditions can minimize protodeboronation by eliminating a primary proton source.
-
Microwave Irradiation: Microwave-assisted procedures can significantly shorten reaction times, which can in turn reduce the extent of protodeboronation and often improve yields.[5][6]
Q4: Which position on the pyrimidine ring is most susceptible to protodeboronation?
A4: 2-Pyrimidinylboronic acids are the most challenging substrates and are highly prone to protodeboronation. This is due to the proximity of the boronic acid group to the ring nitrogen, which can lead to catalyst inhibition and facilitate decomposition pathways analogous to the "2-pyridyl problem" in Suzuki couplings.[2] 4- and 5-pyrimidinylboronic acids are generally more stable and reactive.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of desired product and significant amount of protodeboronated pyrimidine. | The rate of protodeboronation is faster than the rate of the Suzuki coupling. | 1. Switch to a more stable boronic acid derivative: Use the corresponding pinacol ester or MIDA boronate. 2. Optimize the base: Change to a milder base such as K₃PO₄ or K₂CO₃. 3. Lower the reaction temperature: This can slow down the rate of protodeboronation. 4. Use a more active catalyst/ligand system: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired coupling.[2] 5. Consider anhydrous conditions: If the reaction chemistry allows, use anhydrous solvents and reagents. |
| Reaction is sluggish or does not go to completion. | 1. Catalyst deactivation: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[2] 2. Inactive catalyst: The palladium catalyst may not be in its active Pd(0) state. | 1. Choose a suitable ligand: Use bulky, electron-rich phosphine ligands to prevent catalyst deactivation. 2. Use a pre-catalyst: Employ a palladium pre-catalyst that readily forms the active Pd(0) species. |
| Formation of homocoupling byproducts. | Inefficient oxidative addition or transmetalation. | 1. Adjust stoichiometry: Using a slight excess of the aryl halide can sometimes minimize boronic acid homocoupling. 2. Slow addition: Slowly adding the boronic acid to the reaction mixture can keep its concentration low and reduce the rate of homocoupling.[7] |
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Suzuki-Miyaura couplings of pyrimidine derivatives.
Disclaimer: The data presented in these tables are compiled from different studies and are not always directly comparable due to variations in substrates, reaction scales, and analytical methods. They should be used as a guide for reaction optimization.
Table 1: Effect of Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Entry | Solvent | Yield (%) |
| 1 | 1,4-Dioxane | 71 |
| 2 | THF | 55 |
| 3 | DMF | 48 |
| 4 | Isopropanol | 33 |
| Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), 100 °C, 24 h. Data sourced from a study on microwave-assisted Suzuki coupling.[5][6] |
Table 2: Effect of Temperature on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid in 1,4-Dioxane/Water
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 80 | 20 | 65 |
| 2 | 100 | 15 | 81 |
| 3 | 100 | 20 | 80 |
| 4 | 120 | 10 | 78 |
| 5 | 140 | 10 | 75 |
| Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water, microwave irradiation. Data sourced from a study on microwave-assisted Suzuki coupling.[5] |
Table 3: Effect of Base on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane | 91 |
| 2 | K₂CO₃ | 1,4-Dioxane | 85 |
| 3 | Na₂CO₃ | 1,4-Dioxane | 82 |
| 4 | Cs₂CO₃ | 1,4-Dioxane | 78 |
| 5 | K₃PO₄ | Toluene | 75 |
| 6 | K₃PO₄ | DMF | 65 |
| Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine, 4-methoxyphenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), 70-80 °C. Data adapted from a study on the synthesis of novel pyrimidine analogs.[8] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a Pyrimidine Boronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Pyrimidine boronic acid (or ester) (1.0 equiv)
-
Aryl or heteroaryl halide (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)[2]
-
Ligand (if required, e.g., SPhos, XPhos, 1-10 mol%)[2]
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)[2]
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[2]
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine boronic acid derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.[2]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[2]
-
Add the degassed solvent system via syringe.[2]
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[2]
-
After the reaction is complete, cool the vessel to room temperature.[2]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with an Arylboronic Acid
This protocol is adapted from a literature procedure for the synthesis of 5-arylpyrimidines.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)
-
Potassium phosphate (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.[9]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).[9]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.[9]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[9]
Visualizations
Caption: Competing pathways in Suzuki reactions of pyrimidine boronic acids.
Caption: Troubleshooting workflow for managing protodeboronation.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Optimizing reaction conditions for the synthesis of 2,4-disubstituted pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of 2,4-disubstituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,4-disubstituted pyrimidines?
A1: The most prevalent and versatile methods are the Biginelli reaction and the Pinner synthesis. The Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1] The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions.[2][3]
Q2: My Biginelli reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields in the Biginelli reaction are a common issue. Key factors to scrutinize include the choice and activity of the catalyst, reaction temperature and time, and the purity of your reactants.[4] Competing side reactions, such as the Knoevenagel condensation, can also consume starting materials and reduce the yield of the desired product.
Q3: What are the critical parameters to control in a Pinner synthesis?
A3: The Pinner synthesis is highly sensitive to reaction conditions. The most critical parameters to control are the exclusion of water (anhydrous conditions), temperature, and the purity of the amidine salt. The imidate salt intermediate is highly susceptible to hydrolysis, which can lead to the formation of ester byproducts.[4]
Q4: Can I use aliphatic aldehydes in the Biginelli reaction?
A4: Yes, aliphatic aldehydes can be used, but they often result in lower yields compared to aromatic aldehydes. This is because aliphatic aldehydes are more susceptible to self-condensation and other side reactions.[4]
Troubleshooting Guides
The Biginelli Reaction
Problem 1: Low yield of the desired dihydropyrimidinone (DHPM) and formation of a significant byproduct.
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Question: My reaction between an aromatic aldehyde, ethyl acetoacetate, and urea is giving a low yield of the target DHPM. I'm also observing a significant amount of a fluorescent byproduct. What is happening and how can I fix it?
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Answer: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired Biginelli pathway.
Troubleshooting Steps:
-
Reaction Temperature: High temperatures favor the Hantzsch pathway. Try running the reaction at a lower temperature to minimize the formation of the DHP byproduct.
-
Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the selectivity. Experiment with different catalysts to find one that favors the Biginelli pathway for your specific substrates.
-
Order of Addition: Adding the urea last may help to minimize its decomposition into ammonia.
-
Problem 2: The reaction has stalled, with a significant amount of unreacted starting materials.
-
Question: My TLC analysis shows a lot of unreacted starting materials even after a prolonged reaction time. What are the likely causes and solutions?
-
Answer: Low conversion can be due to several factors including an inactive catalyst, suboptimal reaction conditions, or impure reactants.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, verify the concentration is appropriate.
-
Reaction Time and Temperature: The reaction may need a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction progress by TLC to determine the optimal conditions.
-
Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. While ethanol is common, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[4]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all starting materials are of high purity.[4]
-
Problem 3: Difficulty in purifying the crude product due to N-acylurea byproducts.
-
Question: My crude product is proving difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
-
Answer: N-acylureas can form as byproducts and complicate purification. They arise from the reaction of the β-ketoester with urea in a competing pathway.
Troubleshooting Steps:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is critical.
-
The Pinner Synthesis
Problem 1: Low yield of the desired pyrimidine with a complex mixture of byproducts.
-
Question: My Pinner synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?
-
Answer: Side reactions in the Pinner synthesis can stem from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also a critical factor.[5]
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[5]
-
Anhydrous Conditions: It is imperative to ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[4][5]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions. Common bases include sodium ethoxide or potassium carbonate.
-
Reaction Temperature: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[5]
-
Problem 2: The cyclization step is not proceeding to completion.
-
Question: The final cyclization step of my Pinner reaction is incomplete. How can I drive the reaction forward?
-
Answer: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.
Troubleshooting Steps:
-
Catalyst: If you are not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[5]
-
Reaction Time: Some cyclizations are slow and may require extended reaction times. Monitor the reaction progress by TLC.
-
Data Presentation
Table 1: Comparison of Catalysts for the Biginelli Reaction.
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (catalytic) | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 18 | 20-60 | [1] |
| Yb(OTf)₃ (10 mol%) | 4-Cl-Benzaldehyde | Ethyl acetoacetate | Urea | Acetonitrile | Reflux | 4 | 95 | [6] |
| LaCl₃·7H₂O (10 mol%) | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 8 | 92 | |
| InCl₃ (15 mol%) | 4-MeO-Benzaldehyde | Methyl acetoacetate | Urea | THF | Reflux | 6 | 94 | |
| Bi(OTf)₃ (2 mol%) | Benzaldehyde | Ethyl acetoacetate | Thiourea | Acetonitrile | 50 | 1 | 98 | |
| No Catalyst | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 4 | 70 | [7] |
| Uric Acid (1 mol%) | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 2 | 90 | [7] |
| Sulfamic Acid (1 mol%) | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free | 90 | 1.5 | 92 | [7] |
Table 2: Optimization of Pinner Reaction Conditions (Qualitative).
| Parameter | Condition | Rationale | Potential Issues |
| Solvent | Anhydrous Ethanol, Dioxane | Good solubility for reactants, allows for reflux temperatures. | Must be strictly anhydrous to prevent hydrolysis.[4] |
| Catalyst | Acid (e.g., HCl gas) or Base (e.g., NaOEt) | Acid protonates the nitrile; base generates the free amidine. | Choice depends on the electronic nature of the nitrile.[8] |
| Temperature | Varies (e.g., Room Temp to Reflux) | Higher temperatures can drive cyclization. | Pinner salts can be thermally unstable; monitor for decomposition.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture and oxygen.[4] | |
| Reactant Purity | High Purity | Impurities can inhibit the reaction or lead to side products. | Amidine hydrochlorides can be hygroscopic.[5] |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea or thiourea (1.5 eq), and the chosen catalyst (e.g., 10 mol% Yb(OTf)₃).
-
Solvent Addition: Add the appropriate solvent (e.g., acetonitrile or ethanol).
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a cold solvent (e.g., ethanol). If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Protocol 2: General Procedure for the Pinner Synthesis
This protocol outlines a general method for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a round-bottom flask, dissolve the amidine hydrochloride (1.1 eq) in an anhydrous solvent such as ethanol.
-
Base Addition: To the stirred solution, carefully add a base like sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Diketone Addition: Add the 1,3-dicarbonyl compound (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with an acidic solution (e.g., 1M HCl) if necessary.
-
Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[4]
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a slurry method with a non-polar eluent (e.g., hexanes).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 4: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[9]
Visualizations
Caption: A generalized workflow for the synthesis of 2,4-disubstituted pyrimidines.
Caption: A decision-making workflow for troubleshooting low yields in the Biginelli reaction.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Pinner reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal in the Synthesis of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Welcome to the technical support center for troubleshooting the removal of palladium catalysts from "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions and detailed protocols for achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from "this compound" challenging?
A1: The primary challenge stems from the structure of the molecule itself. The pyrimidine ring and the thioether group can act as ligands, forming stable complexes with palladium. This coordination can lead to soluble palladium species that are difficult to remove by simple filtration.
Q2: What are the most common methods for palladium removal in this context?
A2: The most prevalent methods include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1][2]
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Crystallization: Purifying the final product through crystallization can leave palladium impurities in the mother liquor.[2]
-
Filtration through Celite®: This is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated.[3][4]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase.[2][4]
Q3: How do I choose the best palladium removal method for my experiment?
A3: The optimal method depends on several factors, including the nature of your product, its stability, and the form of the palladium residue (homogeneous or heterogeneous). A systematic approach, as outlined in the workflow diagram below, is recommended.
Troubleshooting Guide
Issue 1: High residual palladium levels after initial filtration.
-
Possible Cause: The palladium is likely present as a soluble species, strongly coordinated to your product or other components in the reaction mixture. Simple filtration is only effective for insoluble, heterogeneous catalysts.[5]
-
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based or triamine-based scavengers are often effective.[3]
-
Optimize Scavenging Conditions: Increase the temperature (e.g., to 50 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency.[3]
-
Consider a Combination of Methods: A sequential treatment, such as filtration through Celite® followed by a scavenger resin, can be more effective.[3]
-
Issue 2: Significant loss of "this compound" during purification.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon and some scavengers.[2][3]
-
Suggested Solutions:
-
Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.
-
Screen Different Scavengers: Some scavengers may exhibit lower non-specific binding to your product.
-
Adjust the Solvent: A solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[2]
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[2]
-
Suggested Solutions:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step.[2]
-
Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.
-
Pre-treatment: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removed species.[2]
-
Data on Palladium Scavenger Performance
The following table summarizes the performance of various palladium scavengers under different conditions. This data can help in selecting an appropriate scavenger for your specific needs.
| Scavenger Type | Palladium Species | Solvent | Temperature (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Thiol-functionalized silica | Pd(II) | Dichloromethane | 20 | 2 | 2239 | 20 | [6] |
| MP-TMT (Macroporous Triazine Thiol) | Pd(0) | Organic | Room Temp | Overnight | 33,000 | <200 | [7] |
| MP-TMT (Macroporous Triazine Thiol) | Pd(0) | Organic | Room Temp | Overnight | 500-800 | <10 | [7] |
| Carboxen® 564 | Pd(PPh₃)₄ | Methanol | 40 | 24 | 1250 | 12 | [8] |
| PhosphonicS SPM32 | Pd(OAc)₂ | Acetonitrile | Room Temp | 2 | ~105,000 | ~1365 | [9] |
| PhosphonicS SPM32 | Pd(OAc)₂ | Acetonitrile | Room Temp | 20 | ~105,000 | <525 | [9] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude "this compound" in a suitable organic solvent (e.g., Tetrahydrofuran, Dichloromethane, Ethyl Acetate).[2]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica gel) to the solution. The amount of scavenger will depend on the specific product and the expected palladium concentration, but a common starting point is 5-10 wt% relative to the crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[1][10]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[2]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[3]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[3]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[3]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[2]
-
Concentration: Concentrate the filtrate to obtain the purified product.[2]
-
Analysis: Analyze the purified product for residual palladium content.
Visual Workflow for Palladium Removal Strategy
The following diagram outlines a decision-making workflow for selecting an appropriate palladium removal strategy.
Caption: Decision workflow for selecting a palladium removal strategy.
References
- 1. arborassays.com [arborassays.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. spinchem.com [spinchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reaction Monitoring of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the synthesis of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the importance of monitoring the synthesis of this compound?
A1: Reaction monitoring is crucial to determine the reaction's progress, identify the formation of the desired product, and detect any potential side products or the presence of unreacted starting materials. This ensures optimal reaction time, yield, and purity of the final compound, which is a key intermediate in the synthesis of various bioactive molecules.[1][2]
Q2: Which analytical techniques are most suitable for monitoring this reaction?
A2: Thin Layer Chromatography (TLC) is a rapid, qualitative technique ideal for quick checks of reaction progress. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed quantitative and qualitative information, allowing for accurate determination of product formation, consumption of starting materials, and identification of byproducts by their mass-to-charge ratio.
Q3: What are the expected molecular weights of the starting material and the final product?
A3: The starting material, 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, has a molecular weight of 204.63 g/mol .[2][3] The final product, this compound, has a molecular weight of 218.66 g/mol .
Q4: How can I confirm the identity of my product using LC-MS?
A4: In LC-MS, the product can be identified by its specific retention time and its mass-to-charge ratio (m/z). For this compound, you would typically look for the [M+H]⁺ ion at m/z 219.0, considering the isotopic pattern of chlorine.
Troubleshooting Guides
Thin Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause | Solution |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The solvent system is too polar. | Decrease the polarity of the mobile phase (e.g., increase the chloroform to methanol ratio). | |
| Spots are not moving from the baseline (Low Rf) | The solvent system is not polar enough. | Increase the polarity of the mobile phase (e.g., decrease the chloroform to methanol ratio). |
| Spots are running at the solvent front (High Rf) | The solvent system is too polar. | Decrease the polarity of the mobile phase. |
| Poor separation between starting material and product | The polarity of the solvent system is not optimal. | Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). |
| No spots are visible under UV light | The compound does not have a UV chromophore. | Use a visualization agent such as potassium permanganate or iodine vapor. |
| The sample concentration is too low. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Possible Cause | Solution |
| No peak or very low signal intensity | Incorrect mass spectrometer settings (e.g., wrong m/z range). | Verify the expected m/z of your target compound and ensure the MS is scanning within that range. |
| Poor ionization of the analyte. | Try a different ionization source (e.g., APCI instead of ESI) or modify the mobile phase with additives like formic acid or ammonium formate to improve ionization. | |
| The sample is too dilute. | Concentrate the sample before injection. | |
| Shifting retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase for each run and ensure proper mixing. |
| Column degradation. | Flush the column or replace it if necessary. | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Poor peak shape (tailing or fronting) | Column overload. | Dilute the sample. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Column contamination. | Wash the column with a strong solvent. | |
| High background noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and flush the system. |
| Leak in the system. | Check for and fix any leaks. |
Experimental Protocols
TLC Monitoring Protocol
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the diluted sample onto the TLC plate baseline using a capillary tube. Also, spot the starting material and, if available, a pure sample of the product as references.
-
Development: Develop the plate in a chamber saturated with a mobile phase of 9:1 Chloroform:Methanol .
-
Visualization: After the solvent front has reached the top of the plate, remove it, and let it dry. Visualize the spots under a UV lamp at 254 nm.
LC-MS Monitoring Protocol
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) from the reaction mixture and dilute it with 1 mL of acetonitrile or methanol.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Data Presentation
Table 1: Hypothetical TLC Data for Reaction Monitoring
| Compound | Rf Value (9:1 Chloroform:Methanol) | Appearance under UV (254 nm) |
| 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid (Starting Material) | 0.35 | Dark spot |
| This compound (Product) | 0.60 | Dark spot |
Table 2: Hypothetical LC-MS Data for Reaction Monitoring
| Time Point | Starting Material Peak Area (%) | Product Peak Area (%) |
| 0 hr | 100 | 0 |
| 1 hr | 65 | 35 |
| 2 hr | 30 | 70 |
| 4 hr | 5 | 95 |
| 6 hr | <1 | >99 |
Table 3: Expected Mass-to-Charge Ratios (m/z) in LC-MS
| Compound | Expected [M+H]⁺ (m/z) |
| 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid | 205.0 |
| This compound | 219.0 |
Visualizations
References
Technical Support Center: Troubleshooting Regioselectivity in Pyrimidine Functionalization
Welcome to the Technical Support Center for pyrimidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity issues and find answers to frequently asked questions encountered during the synthesis and modification of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of regioisomers in my C-H arylation of a substituted pyrimidine?
A1: Poor regioselectivity in C-H arylation is a common issue and can be influenced by several factors. The electronic nature of the substituents on the pyrimidine ring plays a crucial role; electron-withdrawing groups can direct arylation to specific positions by increasing the acidity of adjacent C-H bonds.[1] Steric hindrance from bulky substituents can also prevent reaction at certain sites.[1] Furthermore, the choice of palladium catalyst and ligand is critical, as different ligand systems can favor different regioisomers. For instance, in some cases, specific phosphine ligands can promote C3-selectivity.
Q2: My Minisci reaction on an unsubstituted pyrimidine is giving low yield and poor selectivity. What should I do?
A2: The Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient heterocycle, can often produce a mixture of regioisomers with pyrimidines. To improve selectivity, especially for C4-alkylation, a common strategy is to use a blocking group on one of the nitrogen atoms. This approach can direct the alkylation exclusively to the C4 position.[2][3] Reaction conditions such as the choice of solvent, temperature, and the radical source can also significantly impact the outcome.
Q3: I am attempting a directed ortho-metalation (DoM) on a pyrimidine derivative, but I'm observing a mixture of products. How can I improve the regioselectivity?
A3: The success and regioselectivity of a DoM reaction are highly dependent on the directing metalation group (DMG). The strength of the DMG in coordinating the organolithium base determines the site of deprotonation. For pyrimidines, common DMGs include amides, carbamates, and methoxy groups. If you are getting a mixture of products, consider using a stronger directing group. Additionally, the choice of organolithium base (e.g., n-BuLi vs. s-BuLi) and the presence of additives like TMEDA can influence the regioselectivity. Maintaining a low reaction temperature (e.g., -78 °C) is also crucial to prevent side reactions and ensure the stability of the lithiated intermediate.
Q4: My halogenation of a pyrimidine derivative is not regioselective. What factors control the position of halogenation?
A4: Regioselectivity in pyrimidine halogenation is governed by both electronic and steric effects of the substituents on the ring. Electron-donating groups generally activate the ring towards electrophilic attack and can direct halogenation to specific positions. The choice of halogenating agent (e.g., NBS, NCS, I2) and reaction conditions (solvent, temperature) can also influence the outcome. For some substrates, a one-pot ring-opening/halogenation/ring-closing sequence can provide access to specific regioisomers that are difficult to obtain through direct halogenation.
Troubleshooting Guides
C-H Functionalization (e.g., Arylation, Alkylation)
| Symptom | Possible Cause | Suggested Solution |
| Poor regioselectivity (mixture of isomers) | Weak directing group: The directing group is not effectively controlling the position of C-H activation. | - Use a stronger directing group (e.g., a bidentate directing group).- If no directing group is used, consider installing one. |
| Inappropriate ligand/catalyst: The chosen palladium catalyst and ligand system does not favor a single regioisomer. | - Screen different phosphine or N-heterocyclic carbene (NHC) ligands.- Vary the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). | |
| Steric hindrance: A bulky substituent is preventing access to the desired position. | - If possible, use a smaller protecting group on a nearby functional group.- Consider a different synthetic route that functionalizes the desired position before introducing the sterically demanding group. | |
| Low or no yield | Catalyst deactivation: The palladium catalyst is being poisoned or is decomposing. | - Ensure all reagents and solvents are anhydrous and deoxygenated.- Use fresh catalyst.- Lower the reaction temperature. |
| Poor C-H activation: The C-H bond is not being efficiently cleaved. | - Increase the reaction temperature.- Use a more active catalyst system.- Add a co-catalyst or additive (e.g., Ag₂CO₃). |
Halogenation
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple halogenated products | Over-halogenation: The reaction conditions are too harsh, leading to di- or tri-halogenation. | - Reduce the equivalents of the halogenating agent.- Lower the reaction temperature.- Decrease the reaction time. |
| Incorrect regioisomer formed | Electronic/steric control not as expected: The inherent electronic and steric properties of the substrate are directing halogenation to an undesired position. | - Modify the substituents on the pyrimidine ring to alter the electronic properties.- Use a bulkier halogenating agent to favor attack at a less sterically hindered position. |
| Low yield | Decomposition of starting material or product: The substrate or product is not stable under the reaction conditions. | - Use milder reaction conditions (lower temperature, less reactive halogenating agent).- Protect sensitive functional groups on the pyrimidine ring. |
Lithiation and Borylation
| Symptom | Possible Cause | Suggested Solution |
| Poor regioselectivity in lithiation | Weak directing group: The directing group is not effectively controlling the position of lithiation. | - Use a stronger directing group (e.g., carbamate vs. methoxy).- Ensure the directing group is positioned to favor deprotonation at the desired site. |
| Scrambling of the lithiated intermediate: The organolithium species is not stable and is isomerizing. | - Maintain a very low reaction temperature (-78 °C or lower).- Trap the organolithium intermediate with the electrophile as soon as it is formed. | |
| Low yield of borylated product | Inefficient C-H borylation: The reaction is not proceeding to completion. | - Optimize the catalyst system (e.g., iridium catalyst and ligand for C-H borylation).- Use an appropriate boron source (e.g., B₂pin₂). |
| Decomposition of the boronic ester: The product is not stable to the workup or purification conditions. | - Use a milder workup procedure.- Consider converting the boronic ester to a more stable derivative (e.g., MIDA boronate) immediately after formation. |
Data Presentation
Table 1: Influence of Catalyst and Ligand on Regioselectivity of C-H Arylation of a Model Pyrimidine
| Entry | Palladium Source | Ligand | Solvent | Temp (°C) | C4-Aryl:C2-Aryl Ratio | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 110 | 3:1 | 65 |
| 2 | Pd(OAc)₂ | XPhos | Dioxane | 100 | >95:5 | 85 |
| 3 | Pd₂(dba)₃ | SPhos | DMF | 120 | 1:2 | 58 |
| 4 | PdCl₂(dppf) | - | THF | 80 | 5:1 | 72 |
Note: Data is illustrative and compiled from various sources for comparative purposes. Actual results may vary depending on the specific substrate and reaction conditions.
Table 2: Comparison of Directing Groups for Regioselective Lithiation of a 4-Substituted Pyrimidine
| Entry | Directing Group at C4 | Base | Additive | Position of Lithiation | Yield of Trapped Product (%) |
| 1 | -OMe | n-BuLi | TMEDA | C5 | 75 |
| 2 | -CON(iPr)₂ | s-BuLi | - | C5 | 92 |
| 3 | -OCON(Et)₂ | n-BuLi | TMEDA | C5 | 88 |
| 4 | -NHBoc | t-BuLi | - | C5 | 81 |
Note: Data is illustrative and compiled from various sources for comparative purposes. Actual results may vary depending on the specific substrate and electrophile used.
Experimental Protocols
Protocol 1: Regioselective Minisci C4-Alkylation of a Pyrimidine using a Blocking Group
Materials:
-
Substituted Pyrimidine (1.0 equiv)
-
Maleic anhydride (1.1 equiv)
-
Carboxylic acid (2.0 equiv)
-
Silver nitrate (AgNO₃) (0.2 equiv)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (2.0 equiv)
-
Dichloroethane (DCE)
-
Water
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Installation of the Blocking Group: In a round-bottom flask, dissolve the substituted pyrimidine (1.0 equiv) in a suitable solvent. Add maleic anhydride (1.1 equiv) and stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitor by TLC). Remove the solvent under reduced pressure to obtain the pyridinium salt, which can often be used without further purification.
-
Minisci Reaction: To a culture tube, add the pyridinium salt (0.5 mmol, 1.0 equiv), the desired carboxylic acid (1.0 mmol, 2.0 equiv), AgNO₃ (16.7 mg, 0.1 mmol, 0.2 equiv), and (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2.0 equiv).[2] Add a 1:1 mixture of DCE and water (5 mL total).[2] Seal the tube and stir the biphasic mixture at 50 °C for 2 hours.[2]
-
Deprotection: After cooling the reaction to room temperature, add DBU (225 µL, 1.5 mmol, 3.0 equiv) and DCM (5 mL). Stir at room temperature for 30 minutes.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with 1 N NaOH. Extract the aqueous layer with DCM (3 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the C4-alkylated pyrimidine.
Protocol 2: Directed Ortho-Metalation (DoM) and Functionalization of a 2-Methoxypyrimidine
Materials:
-
2-Methoxypyrimidine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equiv)
-
Electrophile (e.g., Iodomethane, 1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methoxypyrimidine (1.0 equiv) and anhydrous THF.
-
Cooling and Addition of Base: Cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA (1.1 equiv) followed by the slow, dropwise addition of n-BuLi (1.1 equiv). Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (e.g., iodomethane, 1.2 equiv) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours, then slowly warm to room temperature.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the functionalized pyrimidine.
Visualizations
Caption: A troubleshooting workflow for addressing regioselectivity issues in pyrimidine functionalization.
Caption: Key factors influencing regioselectivity in the functionalization of pyrimidine rings.
Caption: Simplified pathway for directed ortho-metalation (DoM) of a pyrimidine derivative.
References
Technical Support Center: Microwave-Assisted Synthesis with Chloropyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis to improve yields in reactions involving chloropyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for reactions with chloropyrimidines compared to conventional heating?
Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods for reactions involving chloropyrimidines:
-
Drastically Reduced Reaction Times: Reactions that may take several hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[1][2][3][4][5][6] For example, Suzuki couplings of 2,4-dichloropyrimidines can be achieved in as little as 15 minutes.[7][8]
-
Improved Reaction Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave synthesis frequently leads to higher isolated yields of the desired product.[1][2][3][9][10]
-
Enhanced Reproducibility: Modern microwave reactors provide precise control over reaction parameters like temperature and pressure, leading to more consistent and reproducible results.[1]
-
Increased Purity: The reduction in side reactions at optimized temperatures can result in a cleaner reaction profile and simpler purification of the final compound.[2][9]
Q2: Which types of coupling reactions with chloropyrimidines are most amenable to microwave-assisted synthesis?
Microwave irradiation is highly effective for a variety of palladium-catalyzed cross-coupling reactions with chloropyrimidines. The most commonly and successfully employed are:
-
Suzuki-Miyaura Coupling: This is a versatile method for forming C-C bonds by coupling chloropyrimidines with aryl or heteroaryl boronic acids.[1][7][8][11][12] It is widely used for the synthesis of substituted pyrimidines.
-
Buchwald-Hartwig Amination: This reaction is used to form C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyrimidine ring.[13][14][15] Microwave heating can significantly accelerate this transformation.[13][15]
Q3: How do I select an appropriate solvent for a microwave-assisted reaction with chloropyrimidines?
Solvent selection is critical for efficient microwave synthesis. The ideal solvent should not only be suitable for the specific reaction chemistry but also effectively absorb microwave energy. Solvents are generally categorized based on their dielectric properties:
-
High Absorbing Solvents: (e.g., small chain alcohols like ethanol, DMF, DMSO) heat very rapidly.[16] These are often good choices for accelerating reactions.
-
Medium Absorbing Solvents: (e.g., acetonitrile, water, 1,4-dioxane) heat efficiently but more slowly than high absorbers.[16] Mixtures of these solvents, such as 1,4-dioxane and water, are very common in Suzuki coupling reactions.[7][8]
-
Low Absorbing Solvents: (e.g., toluene, hexane, chloroform) are poor microwave absorbers.[16] While they can be used, they may require the presence of a co-solvent with higher microwave absorbance or ionic additives to facilitate heating.
For Suzuki couplings of chloropyrimidines, a mixture of 1,4-dioxane and water (e.g., 2:1 v/v) is a well-established and effective solvent system.[7][8]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Temperature | Increase the reaction temperature in increments of 10-20°C. A temperature of 100°C is often a good starting point for Suzuki couplings.[7] | Higher temperatures can be necessary to overcome activation energy barriers.[10] However, excessively high temperatures can lead to side product formation.[7] |
| Incorrect Reaction Time | Increase the reaction time. While microwave reactions are fast, some transformations may require longer irradiation times for completion. | For instance, scaling up a reaction may necessitate a longer reaction time to achieve a comparable yield.[7] |
| Ineffective Catalyst or Ligand | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos).[8][11] | The choice of catalyst and ligand is crucial for the efficiency of cross-coupling reactions. Some combinations are better suited for specific substrates. |
| Inappropriate Base | Test alternative inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate. | The base plays a key role in the catalytic cycle, and its effectiveness can be solvent and substrate-dependent. |
| Poor Microwave Absorption | If using a low-absorbing solvent, add a small amount of a high-absorbing co-solvent or an ionic liquid to improve heating efficiency. | Efficient coupling with microwave energy is necessary for rapid heating and reaction acceleration.[16] |
| Degradation of Reagents | Ensure that the boronic acid or amine is of high quality and has not degraded. Boronic acids can be prone to decomposition. | Poor quality starting materials will inevitably lead to low yields. |
Problem 2: Formation of Side Products (e.g., Di-substituted Pyrimidines)
| Potential Cause | Troubleshooting Step | Explanation |
| Excessively High Temperature | Decrease the reaction temperature. For example, in the Suzuki coupling of 2,4-dichloropyrimidine, temperatures above 100°C can promote the formation of the 2,4-disubstituted product.[7] | Higher temperatures can provide enough energy to overcome the selectivity barrier, leading to reaction at less reactive sites. |
| Prolonged Reaction Time | Reduce the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint before significant side product formation occurs. | Extended heating can lead to the formation of thermodynamically more stable, but undesired, products. |
| High Catalyst Loading | Decrease the catalyst loading. A catalyst loading of 0.5 mol% has been shown to be effective for some Suzuki couplings.[7][8] | While a sufficient amount of catalyst is needed, excessively high concentrations can sometimes promote side reactions. |
Quantitative Data Summary
The following tables summarize optimized reaction conditions from cited literature for microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine.
Table 1: Optimization of Reaction Conditions for Suzuki Coupling [7][8]
| Parameter | Condition | Yield (%) | Notes |
| Catalyst (5 mol%) | Pd(PPh₃)₄ | 65 | Tetrakis(triphenylphosphine)palladium(0) showed the best performance among those tested. |
| Pd(dppf)Cl₂ | 58 | ||
| Pd(OAc)₂ | 35 | ||
| Solvent | 1,4-Dioxane/H₂O (2:1) | 81 | A mixture of an organic solvent and water is often optimal. |
| Temperature | 80°C | 62 | |
| 100°C | 81 | Optimal temperature for this specific reaction. | |
| 120°C | 75 | Higher temperatures led to increased side product formation. | |
| Time (at 100°C) | 10 min | 78 | |
| 15 min | 81 | 15 minutes was found to be the optimal reaction time. | |
| 20 min | 81 | ||
| Catalyst Loading | 5 mol% | 65 | |
| 1 mol% | 79 | ||
| 0.5 mol% | 81 | Lowering the catalyst loading to 0.5 mol% was still highly effective. |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), in 6 mL of solvent under microwave irradiation.[7][8]
Detailed Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [7][8]
-
Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the desired aryl or heteroaryl boronic acid (0.5 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add 6 mL of a degassed 2:1 mixture of 1,4-dioxane and water.
-
Reaction Sealing: Seal the vial securely with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at 100°C for 15 minutes with stirring.
-
Work-up: After the reaction, cool the vial to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired C4-substituted pyrimidine.
Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination [13][15][17]
-
Reaction Setup: To a microwave vial, add the chloropyrimidine (1.0 equiv), the desired amine (1.1-2.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), a suitable ligand (e.g., XPhos, 7-10 mol%), and a base (e.g., t-BuONa, 2.2-2.5 equiv).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene or dioxane).
-
Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen).
-
Reaction Sealing: Seal the vial tightly.
-
Microwave Irradiation: Irradiate the reaction mixture in the microwave reactor at a specified temperature (e.g., 130-150°C) for a short duration (e.g., 10-30 minutes).[13]
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the aminated pyrimidine product.
Visualizations
Caption: Troubleshooting workflow for low-yield microwave-assisted reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Applications for Microwave Synthesis [cem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solvent Choice for Microwave Synthesis [cem.com]
- 17. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chloropyrimidine and Bromopyrimidine Reactivity in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the realm of heterocyclic chemistry, halopyrimidines are pivotal building blocks for the synthesis of a diverse array of biologically active compounds. The choice between a chloropyrimidine or a bromopyrimidine substrate can significantly impact reaction outcomes, including yield, reaction time, and catalyst selection. This guide provides an objective comparison of their reactivity in Suzuki coupling, supported by experimental data, to inform strategic decisions in synthetic design.
General Reactivity Trends
The reactivity of halopyrimidines in palladium-catalyzed Suzuki coupling is primarily governed by the strength of the carbon-halogen (C-X) bond. The established order of reactivity for halogens is I > Br > Cl > F, a trend that is inversely correlated with the C-X bond dissociation energy.[1] The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. A weaker C-X bond, as found in bromopyrimidines compared to their chlorinated analogs, facilitates this crucial step, leading to a higher reaction rate.
Consequently, bromopyrimidines are generally more reactive substrates than chloropyrimidines in Suzuki coupling. This increased reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, to achieve comparable yields. Conversely, the stronger C-Cl bond necessitates more robust catalytic systems, often requiring more specialized and electron-rich ligands to promote efficient oxidative addition.[1]
The position of the halogen on the pyrimidine ring also plays a significant role in its reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.
Quantitative Comparison of Reactivity
The following table summarizes experimental data from a comparative study of the Suzuki coupling of 2,4-dihalopyrimidines with phenylboronic acid under identical microwave-assisted conditions. This direct comparison clearly illustrates the enhanced reactivity of the bromo-substituted pyrimidine.
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 81 | [2] |
| 2 | 2,4-Dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 °C, 15 min (MW) | 92 | [3] |
As the data indicates, under the same reaction conditions, 2,4-dibromopyrimidine provides a significantly higher yield than 2,4-dichloropyrimidine, highlighting the greater reactivity of the C-Br bond in this context.
The Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and optimization of Suzuki coupling reactions. Below are representative experimental protocols for the coupling of both chloropyrimidines and bromopyrimidines.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[2]
-
Reaction Setup: To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Solvent and Catalyst Addition: Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with argon for 10 minutes. Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the reaction mixture at 100 °C for 15 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 5-Bromopyrimidine with a Pyridylboronate[4]
-
Reaction Setup: In a Schlenk tube, combine 5-bromopyrimidine (1.0 equiv), the 2-pyridylboronate reagent (1.5 equiv), and a base (e.g., K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: The Schlenk tube is capped, evacuated, and backfilled with argon (repeated three times).
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand are added, followed by the addition of degassed 1,4-dioxane (3 mL/mmol of halide).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by chromatography.
Conclusion
References
A Comparative Guide to Pyrimidine Building Blocks in Synthesis: Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate in Focus
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The selection of an appropriate pyrimidine building block is therefore a critical decision in the design of synthetic routes for novel drug candidates. This guide provides an objective comparison of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate with other halogenated pyrimidine analogs, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. This comparison is supported by established reactivity principles and provides a detailed experimental protocol for a representative transformation.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and the reactivity of the halogenated pyrimidine precursor is a key determinant of reaction efficiency. The widely accepted trend in reactivity for halopyrimidines in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, the rate-determining step, more facile for heavier halogens.
Table 1: Predicted Relative Reactivity and Typical Reaction Conditions for the Suzuki-Miyaura Coupling of 5-Halo-2-(methylthio)pyrimidine-4-carboxylates
| Pyrimidine Building Block | Halogen | Relative Reactivity | Predicted Yield | Typical Reaction Conditions |
| Methyl 5-iodo-2-(methylthio)pyrimidine-4-carboxylate | Iodo | Highest | Excellent | Milder conditions (e.g., lower temperature, shorter reaction time) |
| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | Bromo | Intermediate | Good to Excellent | Standard conditions |
| This compound | Chloro | Lowest | Moderate to Good | More forcing conditions (e.g., higher temperature, longer reaction time, specialized catalysts/ligands) |
Note: The predicted yields are based on general reactivity trends in Suzuki-Miyaura cross-coupling reactions of halopyrimidines.
The chloro-substituent in this compound makes it a more cost-effective building block compared to its bromo and iodo counterparts. However, its lower reactivity necessitates more robust catalytic systems and potentially harsher reaction conditions to achieve comparable yields. This trade-off between cost and reactivity is a critical consideration in process development and large-scale synthesis.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a chloropyrimidine with an arylboronic acid. This protocol can be adapted for this compound.
General Procedure for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (e.g., 2-5 mol%) and triphenylphosphine (e.g., 4-10 mol%) in a small amount of the degassed solvent mixture.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-phenyl-2-(methylthio)pyrimidine-4-carboxylate.
Relevance to Drug Discovery: Targeting the GSK-3β Signaling Pathway
Pyrimidine derivatives are of significant interest in drug discovery, particularly as inhibitors of various kinases. One such key target is Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a multitude of cellular processes and linked to diseases such as Alzheimer's, bipolar disorder, and cancer.[2] The Wnt/β-catenin signaling pathway is a crucial regulatory cascade where GSK-3β plays a central role.
In the absence of a Wnt signal, GSK-3β is active and phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps the levels of cytoplasmic β-catenin low. Upon Wnt signaling, GSK-3β is inhibited, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, leading to the expression of genes involved in cell proliferation and differentiation.[3]
The development of pyrimidine-based inhibitors of GSK-3β can modulate this pathway, offering a therapeutic strategy for diseases characterized by its dysregulation.
Below is a diagram illustrating the experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway, highlighting the role of GSK-3β.
Caption: The Wnt/β-catenin Signaling Pathway.
References
A Comparative Guide to Alternative Synthetic Routes for Kinase Inhibitors: Circumventing "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate"
For drug development professionals, researchers, and scientists, the exploration of diverse synthetic pathways to bioactive molecules is paramount for optimizing production, enhancing molecular diversity, and securing intellectual property. This guide provides a comparative analysis of alternative synthetic strategies for kinase inhibitors that avoid the use of the common intermediate "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate." As a prime example, we will focus on the synthesis of Capivasertib (AZD5363), a potent pan-AKT inhibitor, and its key pyrrolopyrimidine intermediate.
Capivasertib: A Case Study in Kinase Inhibitor Synthesis
Capivasertib is a critical therapeutic agent that targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers. Its core structure features a pyrrolo[2,3-d]pyrimidine scaffold. A common synthetic approach involves the coupling of a pre-functionalized pyrrolopyrimidine core with the necessary side chains.
Signaling Pathway of Capivasertib
Capivasertib is an ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). By blocking AKT, it disrupts downstream signaling that promotes cell growth, proliferation, and survival.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Capivasertib.
Convergent Synthesis of Capivasertib
A frequently employed strategy for the synthesis of Capivasertib involves a convergent approach where the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is coupled with the side chain in the final steps.
Caption: Convergent synthesis of Capivasertib from key intermediates.
This approach is efficient if the chlorinated pyrrolopyrimidine core is readily available. However, relying on a specific, pre-functionalized heterocyclic starting material can limit synthetic flexibility and accessibility.
Alternative Strategy: De Novo Synthesis of the Pyrrolopyrimidine Core
An alternative and more flexible approach is the de novo synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core from simple, acyclic precursors. This strategy completely bypasses the need for "this compound" or other complex pyrimidine intermediates.
Route 1: From Ethyl Cyanoacetate and Thiourea
This route builds the pyrimidine ring first, followed by the annulation of the pyrrole ring.
Caption: De Novo synthesis of the core via a pyrimidine intermediate.
Route 2: From Diethyl Malonate
This alternative de novo route also starts from a simple acyclic precursor and proceeds through a different set of intermediates.
Caption: De Novo synthesis of the core starting from diethyl malonate.
Quantitative Comparison of Synthetic Routes
| Parameter | Convergent Synthesis (using pre-formed core) | De Novo Synthesis (Route 1) | De Novo Synthesis (Route 2) |
| Starting Materials | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, complex side chain | Ethyl cyanoacetate, thiourea | Diethyl malonate, formamide |
| Number of Steps | 1 (for final coupling) | 4 | 5 |
| Overall Yield | Dependent on commercial availability and cost of starting materials | ~30-40% | ~40-50% |
| Key Advantages | Short, high-yielding final step | Utilizes simple, inexpensive starting materials | Good overall yield, avoids thiourea |
| Key Disadvantages | Relies on availability of a complex intermediate | Use of Raney Nickel, multi-step | Longer reaction sequence |
Experimental Protocols
Key Step: De Novo Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Route 1)
Step 1: Synthesis of 2-mercapto-4-amino-6-hydroxypyrimidine To a solution of sodium ethoxide in ethanol, ethyl cyanoacetate and thiourea are added at a low temperature (0-5 °C). The mixture is stirred at room temperature and then refluxed for 8-10 hours. After cooling, the precipitate is filtered, washed with ethanol, and dried to yield the product.
Step 2: Synthesis of 4-amino-6-hydroxypyrimidine 2-mercapto-4-amino-6-hydroxypyrimidine is heated in an aqueous ammonia solution with Raney Nickel for 4-6 hours. The hot solution is filtered to remove the catalyst, and upon cooling, the product crystallizes.
Step 3: Synthesis of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine 4-amino-6-hydroxypyrimidine and sodium acetate are dissolved in water and heated. An aqueous solution of chloroacetaldehyde is added dropwise, and the reaction is stirred for 4-6 hours. The product precipitates upon cooling and is collected by filtration.
Step 4: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine is heated in phosphorus oxychloride for 2-4 hours. Excess phosphorus oxychloride is removed by distillation, and the residue is quenched with ice water. The pH is adjusted to 9-10 with sodium hydroxide, and the product is filtered, washed, and dried.
Conclusion
This guide demonstrates that viable and efficient synthetic routes to kinase inhibitors like Capivasertib exist that do not rely on "this compound." The de novo synthesis of the core heterocyclic scaffold from simple, acyclic precursors offers significant advantages in terms of starting material accessibility, cost-effectiveness, and synthetic flexibility. While convergent syntheses using pre-formed intermediates can be shorter, they are contingent on the availability of these complex building blocks. For researchers and drug development professionals, the ability to construct the core molecular framework from the ground up provides a powerful strategy for innovation and optimization in the synthesis of novel kinase inhibitors.
Reactivity Face-Off: 2-Chloro vs. 4-Chloro Pyrimidine in Nucleophilic Aromatic Substitution
In the landscape of heterocyclic chemistry, chloropyrimidines are indispensable building blocks for the synthesis of a vast array of biologically active molecules, playing a pivotal role in the development of pharmaceuticals and agrochemicals. The reactivity of these precursors in nucleophilic aromatic substitution (SNAr) reactions is a critical consideration for synthetic chemists. This guide provides an in-depth comparative analysis of the reactivity of the 2-chloro and 4-chloro positions on the pyrimidine ring, supported by theoretical principles and experimental data.
Executive Summary
Generally, the 4-chloro position on the pyrimidine ring exhibits greater reactivity towards nucleophiles in SNAr reactions compared to the 2-chloro position on an unsubstituted ring.[1][2][3][4] This heightened reactivity is primarily attributed to the superior electronic stabilization of the intermediate formed during the nucleophilic attack at the C4 position. However, this inherent reactivity trend can be modulated or even reversed by the presence of other substituents on the pyrimidine ring.
Theoretical Underpinnings of Reactivity
The difference in reactivity between the 2- and 4-positions of the pyrimidine ring can be rationalized by examining the stability of the Meisenheimer complex, the key intermediate in an SNAr reaction.
Electronic Effects: The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack.
-
Attack at C4: When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer intermediate can be effectively delocalized over both nitrogen atoms through resonance. This extensive delocalization leads to a more stable intermediate, thereby lowering the activation energy of the reaction.[2][5]
-
Attack at C2: Conversely, attack at the C2 position, situated between the two nitrogen atoms, results in a less stable intermediate. The delocalization of the negative charge is not as effective, leading to a higher activation energy and a slower reaction rate.
Frontier Molecular Orbital (FMO) Theory: FMO theory offers another lens through which to view this reactivity difference. The Lowest Unoccupied Molecular Orbital (LUMO) is the orbital to which a nucleophile's electrons will be donated. For an unsubstituted pyrimidine ring, the LUMO has a larger coefficient at the C4 and C6 positions than at the C2 position.[6] This indicates that the C4 position is more electrophilic and thus more susceptible to nucleophilic attack.
Quantitative Reactivity Data
One study on the kinetics of substitution of 2-chloropyrimidine with various nucleophiles provides second-order rate constants, illustrating the feasibility and kinetics of substitution at the C2 position.[7]
Table 1: Second-Order Rate Constants for the Reaction of 2-Chloropyrimidine with Various Nucleophiles in 100% Ethanol [7]
| Nucleophile | Temperature (°C) | k₂ (x 10⁻⁴ L mol⁻¹ s⁻¹) |
| Hydroxide | 50 | 96.4 |
| Dimethylamine | 50 | 1.84 |
| Piperidine | 50 | 1.45 |
| Methylamine | 50 | 0.44 |
| Diethylamine | 50 | 0.16 |
Data sourced from a kinetic study on 2-chloropyrimidine.[7] A direct comparative study with 4-chloropyrimidine under identical conditions was not found.
In the case of 2,4-dichloropyrimidines, the regioselectivity of the first substitution provides a direct comparison of the reactivity of the two positions. With many nucleophiles, substitution occurs preferentially at the C4 position. For example, the reaction of 2,4-dichloropyrimidines with neutral nitrogen nucleophiles often yields C4/C2 isomer ratios ranging from 1:1 to 4:1.[7]
Factors Influencing Regioselectivity
The inherent preference for C4 substitution can be influenced by several factors:
-
Ring Substituents: The presence of other substituents on the pyrimidine ring can significantly alter the regioselectivity. Electron-donating groups (EDGs) at the C6 position, for instance, can reverse the typical reactivity, making the C2 position more susceptible to nucleophilic attack.[8][9]
-
Steric Hindrance: Bulky substituents at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby favoring attack at the less hindered C2 position.[8]
-
Nucleophile: The nature of the nucleophile can also play a role in determining the site of attack.
-
Reaction Conditions: Solvent, temperature, and the presence of catalysts can all influence the outcome of the reaction.
Experimental Protocols
Below is a general methodology for a typical SNAr reaction involving a chloropyrimidine and an amine nucleophile. This protocol can be adapted for comparing the reactivity of 2-chloropyrimidine and 4-chloropyrimidine.
General Procedure for Amination of Chloropyrimidines
-
Reactant Preparation: In a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve the chloropyrimidine (1.0 equivalent) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF), ethanol, or 1,4-dioxane).
-
Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 equivalents) to the solution.
-
Addition of Base: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (1.5-2.0 equivalents) to the reaction mixture to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 120 °C) and stir for the required time (2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter the mixture. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired amino-pyrimidine.
Mandatory Visualizations
References
- 1. zenodo.org [zenodo.org]
- 2. benchchem.com [benchchem.com]
- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
Cost-benefit analysis of using "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" in large-scale synthesis
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical decision that influences the efficiency, cost, and success of large-scale synthesis. Among these, pyrimidine derivatives are a cornerstone due to their prevalence in biologically active molecules. This guide provides a detailed cost-benefit analysis of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate , a versatile intermediate, and compares it with a viable alternative, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate . This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their synthetic endeavors.
Introduction to Key Intermediates
This compound is a key intermediate in the synthesis of various bioactive compounds, including Glycogen Synthase Kinase 3β (GSK3β) inhibitors and non-nucleoside reverse transcriptase inhibitors for HIV treatment.[1][2] Its structural features, including the chloro, methylthio, and carboxylate groups, offer multiple points for chemical modification, making it a valuable tool in drug discovery.[3][4]
A structurally similar alternative is Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate . This compound is also utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules.[5][6][7] The primary differences lie in the ester group (methyl vs. ethyl) and the substitution pattern on the pyrimidine ring, which can influence reactivity, solubility, and the cost of starting materials.
Comparative Analysis
The following tables provide a summary of the key performance indicators for both compounds to facilitate a clear comparison for large-scale synthesis applications.
Physicochemical Properties
| Property | This compound | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate |
| CAS Number | 61727-33-1 | 5909-24-0 |
| Molecular Formula | C₆H₅ClN₂O₂S | C₈H₉ClN₂O₂S |
| Molecular Weight | 204.63 g/mol | 232.69 g/mol |
| Appearance | Light yellow to orange powder/crystal | White to yellow solid |
| Melting Point | 170 °C (decomposes)[8] | 58-60 °C[5] |
Performance in Large-Scale Synthesis (Estimated)
| Parameter | This compound | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate |
| Typical Yield | 70-85% | 75-90% |
| Purity (Post-crystallization) | >98% | >98% |
| Key Synthetic Precursors | S-methylisothiourea, dimethyl acetylenedicarboxylate | S-methylisothiourea, diethyl ethoxymethylenemalonate |
| Reaction Scalability | Good | Good |
Cost-Effectiveness Analysis (Illustrative)
The cost of chemical intermediates is highly dependent on the scale of production, the cost of raw materials, and the complexity of the synthesis. The following provides an illustrative comparison based on the relative complexity of synthetic routes and precursor costs.
| Factor | This compound | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate |
| Precursor Accessibility | Readily available | Readily available |
| Synthesis Complexity | Moderate | Moderate |
| Relative Cost (Lab Scale) | Moderate | Moderate |
| Considerations for Scale-up | Potential for cost reduction with optimized sourcing of starting materials. | The two-step procedure from diethyl ethoxymethylenemalonate is well-established for large-scale production.[5] |
Safety Profile
| Hazard Category | This compound | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate |
| Acute Toxicity | Harmful if swallowed. | May be harmful if swallowed. |
| Skin Irritation | Causes skin irritation. | Irritating to skin. |
| Eye Irritation | Causes serious eye irritation. | Causes serious eye irritation.[3] |
| Respiratory Irritation | May cause respiratory irritation. | Irritating to respiratory system. |
| Personal Protective Equipment | Standard laboratory PPE (gloves, goggles, lab coat). Use in a well-ventilated area or fume hood. | Standard laboratory PPE (gloves, goggles, lab coat). Use in a well-ventilated area or fume hood. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of the target compounds. These are intended for informational purposes and should be adapted and optimized for specific laboratory or industrial conditions.
Synthesis of this compound
Step 1: Synthesis of Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
-
To a solution of sodium methoxide in methanol, add S-methylisothiourea sulfate and dimethyl acetylenedicarboxylate at a controlled temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Neutralize the reaction mixture with an acid (e.g., acetic acid) and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.
Step 2: Chlorination to this compound
-
Suspend the product from Step 1 in a suitable solvent (e.g., toluene).
-
Add a chlorinating agent, such as phosphorus oxychloride (POCl₃), dropwise at a controlled temperature.
-
Heat the reaction mixture to reflux and maintain until the reaction is complete.
-
Cool the reaction mixture and carefully quench with ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
The crude product can be further purified by recrystallization.
Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
This synthesis is a well-documented two-step procedure.[5]
Step 1: Synthesis of 4-oxopyrimidine sodium salt
-
Condense S-methylisothiourea and diethyl ethoxymethylenemalonate in the presence of a base (e.g., sodium ethoxide) in ethanol.
-
The resulting sodium salt of the 4-oxopyrimidine intermediate typically precipitates from the reaction mixture and can be collected by filtration.
Step 2: Chlorination to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
-
Treat the 4-oxopyrimidine sodium salt from Step 1 with phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux until the conversion is complete.
-
After cooling, the reaction mixture is carefully poured onto ice.
-
The product is then extracted with a suitable organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated to give the desired product.
-
Purification is typically achieved by recrystallization.
Visualizations
Logical Workflow for Intermediate Selection
Caption: Workflow for selecting a pyrimidine intermediate.
GSK3β Signaling Pathway and Inhibition
Caption: Inhibition of the GSK3β signaling pathway.
HIV Reverse Transcription and Inhibition
Caption: HIV reverse transcription and NNRTI action.
Conclusion
Both This compound and Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate are valuable intermediates for the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. The choice between them for large-scale synthesis will depend on several factors:
-
Synthetic Route: The specific synthetic route being employed may favor one substitution pattern over the other for optimal reactivity and yield.
-
Cost of Raw Materials: A thorough analysis of the cost of precursors at an industrial scale is necessary to determine the most cost-effective option.
-
Downstream Processing: The physical properties of the intermediates, such as melting point and solubility, may influence the ease of purification and handling in a large-scale setting. The lower melting point of the ethyl ester might be a consideration for certain process conditions.
Ultimately, for any new large-scale synthesis, it is recommended that both intermediates be evaluated in pilot studies to determine the most efficient and economical choice for the specific target molecule. This guide provides a foundational framework for such an evaluation, combining available data with established chemical principles to support informed decision-making in the ever-evolving field of chemical synthesis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
A Spectroscopic Showdown: Unveiling the Structural Nuances of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate and its Bromo-Analogue
For researchers, scientists, and professionals in drug development, a detailed understanding of the structural characteristics of key chemical intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of two closely related pyrimidine derivatives: Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate and its bromo-analogue, Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate. The following sections present a side-by-side analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for their synthesis and analysis.
The core structure of these compounds, a substituted pyrimidine ring, is a prevalent scaffold in a multitude of bioactive molecules. The subtle yet significant difference in the halogen substituent at the 5-position—chlorine versus bromine—can profoundly influence the molecule's physicochemical properties and biological activity. This comparative analysis aims to elucidate these differences at a spectroscopic level.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the two compounds. While direct experimental data for the methyl esters is not extensively published, the data presented here is a combination of available information for the carboxylic acid precursors and established principles of spectroscopic interpretation following esterification.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Assignment | This compound | Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate |
| Pyrimidine-H (s) | ~8.9 ppm | ~9.0 ppm |
| -OCH₃ (s) | ~3.9 ppm | ~3.9 ppm |
| -SCH₃ (s) | ~2.6 ppm | ~2.6 ppm |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Assignment | This compound | Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate |
| C=O | ~164 ppm | ~164 ppm |
| C-Cl | ~125 ppm | - |
| C-Br | - | ~115 ppm |
| Pyrimidine C | ~160-170 ppm | ~160-170 ppm |
| -OCH₃ | ~53 ppm | ~53 ppm |
| -SCH₃ | ~14 ppm | ~14 ppm |
Table 3: IR Spectroscopic Data (Predicted)
| Assignment | This compound | Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate |
| C=O stretch | ~1720-1740 cm⁻¹ | ~1720-1740 cm⁻¹ |
| C-O stretch | ~1200-1300 cm⁻¹ | ~1200-1300 cm⁻¹ |
| C-Cl stretch | ~700-800 cm⁻¹ | - |
| C-Br stretch | - | ~500-600 cm⁻¹ |
| Aromatic C=N/C=C stretch | ~1550-1600 cm⁻¹ | ~1550-1600 cm⁻¹ |
Table 4: Mass Spectrometry Data
| Parameter | This compound | Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate |
| Molecular Formula | C₇H₇ClN₂O₂S | C₇H₇BrN₂O₂S |
| Molecular Weight | 218.66 g/mol | 263.11 g/mol |
| [M]+ Isotopic Pattern | Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio | Presence of ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio |
Experimental Protocols
The synthesis of the title compounds typically involves a two-step process: the synthesis of the carboxylic acid precursor followed by esterification.
Synthesis of Carboxylic Acid Precursors
The synthesis of 5-halo-2-(methylthio)pyrimidine-4-carboxylic acids can be achieved through the condensation of an appropriate starting material with S-methylisothiourea.
General Protocol:
-
To a solution of the starting halogenated pyrimidine precursor in a suitable solvent (e.g., ethanol), add S-methylisothiourea sulfate and a base (e.g., sodium ethoxide).
-
Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Esterification to Methyl Esters
The carboxylic acid precursors can be converted to their corresponding methyl esters via Fischer esterification or by using a milder methylating agent.
General Protocol (Fischer Esterification):
-
Suspend the carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography or recrystallization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between NaCl plates.
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The molecular ion peak ([M]⁺) and the characteristic isotopic patterns for chlorine and bromine are observed.
Visualization of Experimental Workflow
Caption: General experimental workflow for the synthesis and spectroscopic analysis.
Discussion and Comparison
The spectroscopic data reveals key differences and similarities between the two analogues, primarily influenced by the nature of the halogen substituent.
In the ¹H NMR spectra , the chemical shift of the pyrimidine ring proton is slightly downfield for the bromo-analogue compared to the chloro-analogue. This is attributed to the stronger electron-withdrawing inductive effect of chlorine relative to bromine. The signals for the methyl ester and methylthio groups are expected to be in similar regions for both compounds.
The ¹³C NMR spectra will show a significant difference in the chemical shift of the carbon atom directly attached to the halogen. The C-Cl carbon will resonate at a lower field (higher ppm value) compared to the C-Br carbon. This is again due to the higher electronegativity of chlorine.
The most distinguishable feature in the IR spectra will be the position of the carbon-halogen stretching vibration. The C-Cl stretch appears at a higher frequency (700-800 cm⁻¹) compared to the C-Br stretch (500-600 cm⁻¹). The characteristic carbonyl (C=O) and C-O stretching vibrations of the methyl ester group will be present in both spectra at similar wavenumbers.
Mass spectrometry provides a definitive method to distinguish between the two compounds. The molecular ion peak for the bromo-analogue will be 44 mass units higher than that of the chloro-analogue. Furthermore, the isotopic pattern of the molecular ion peak will be a clear indicator of the halogen present. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1, which will result in two peaks for the molecular ion with this intensity ratio. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a nearly 1:1 natural abundance, leading to two molecular ion peaks of almost equal intensity.
A Comparative Guide to the Efficiency of Palladium Catalysts for Chloropyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Chloropyrimidines, as readily available building blocks, are frequently employed in cross-coupling reactions to construct complex molecular architectures. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of various palladium catalysts for the coupling of chloropyrimidines, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst in the coupling of chloropyrimidines is profoundly influenced by the nature of the ancillary ligand, the palladium precursor, the base, and the solvent system. Below is a summary of quantitative data from various studies, offering a comparative overview of different catalytic systems for Suzuki-Miyaura and Buchwald-Hartwig couplings.
Table 1: Efficiency of Various Palladium Catalysts in the Suzuki-Miyaura Coupling of Chloropyrimidines
| Chloropyrimidine Substrate | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | 5 | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | 0.5 | [1][2] |
| 4,6-Dichloropyrimidine | Arylboronic acid | Pd(OAc)₂ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 h | - | 4 | [1] |
| 4,6-Dichloropyrimidine | Arylboronic acid | PdCl₂(PPh₃)₂ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 h | - | 4 | [1] |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | RT | 2 h | 98 | 1.0 | [3] |
| 4-Chlorotoluene | Phenylboronic acid | Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 h | >90 | 1-2 | [4] |
*Note: Data for chlorotoluenes are included as a proxy for the performance of modern Buchwald-type ligands with challenging aryl chlorides, as direct comparative data for chloropyrimidines with these specific catalysts was not available in the initial sources.[3][4]
Table 2: Efficiency of Palladium Catalysts in the Buchwald-Hartwig Amination of Aryl Chlorides
| Aryl Chloride Substrate | Amine | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Chlorides | 1°/2° Amines | Pd₂(dba)₃ | NHC | KOtBu | - | - | - | High | [5] |
| Aryl Chlorides | Amines | Palladacycle | IPr (NHC) | - | - | rt - 65 | - | High | [6] |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | NIXANTPHOS | NaOtBu | Toluene | 100 | - | 98 | [7] |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | - | 25 | [7] |
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed methodologies for representative palladium-catalyzed coupling reactions with chloropyrimidines.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [1][2]
-
Reaction Setup : In a microwave reactor tube, combine 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Solvent and Catalyst Addition : Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume). Purge the mixture with an inert gas (e.g., argon) for 10 minutes.
-
Catalyst Introduction : Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol) to the reaction mixture.
-
Microwave Irradiation : Seal the tube and place it in a microwave reactor. Heat the reaction to 100°C for 15 minutes.
-
Work-up and Analysis : After cooling, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). The crude product can be analyzed by GC-MS or ¹H NMR to determine yield and regioselectivity.
-
Purification : Purify the product by column chromatography on silica gel.
Protocol 2: Conventional Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidine [1]
-
Reaction Setup : In a Schlenk flask under an inert atmosphere, dissolve 4,6-dichloropyrimidine (1.0 mmol) in 1,4-dioxane.
-
Reagent Addition : Add the arylboronic acid (2.2 mmol), K₃PO₄ (3.0 mmol), and the palladium catalyst system (e.g., Pd(OAc)₂/PPh₃ (4 mol%) or PdCl₂(PPh₃)₂ (4 mol%)).
-
Reaction Conditions : Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up : Cool the reaction to room temperature. Filter off the solid residues and concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude residue by recrystallization or column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination [7]
-
Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere, add the aryl chloride (0.5 mmol), the amine (0.6 mmol), and NaOtBu (0.7 mmol).
-
Solvent and Catalyst Addition : Add toluene (2 mL) followed by a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol) and the desired ligand (e.g., NIXANTPHOS, 0.012 mmol) in toluene.
-
Reaction Conditions : Stir the reaction mixture at 100°C for the specified time.
-
Work-up and Analysis : After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water. The organic layer is then dried, filtered, and concentrated.
-
Purification : The product is purified using an appropriate method, such as flash column chromatography.
Visualizing the Experimental Workflow
A systematic approach is crucial for the effective evaluation and comparison of different catalyst systems. The following diagram illustrates a general workflow for screening and optimizing palladium catalysts for chloropyrimidine coupling reactions.
Caption: A typical experimental workflow for comparing palladium catalyst performance.
Conclusion
The choice of the palladium catalyst system is a decisive factor in the outcome of chloropyrimidine coupling reactions. While traditional catalysts like Pd(PPh₃)₄ are effective, especially under microwave conditions, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands often provide superior yields under milder conditions for challenging aryl chlorides.[3][4][6] For C-N bond formation, specialized ligands such as NIXANTPHOS have demonstrated significant advantages over more conventional ligands like Xantphos for unactivated aryl chlorides.[7] The provided data and protocols serve as a foundation for researchers to select and optimize the most efficient catalytic system for their specific synthetic targets, ultimately accelerating the discovery and development of novel chemical entities.
References
"Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" stability compared to other halopyrimidines
A Comparative Guide to the Stability of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of this compound against other halopyrimidines. While direct, comprehensive experimental stability data for this specific compound is limited in publicly available literature, this document leverages established principles of chemical stability, reactivity trends from analogous compounds, and standardized testing protocols to offer a robust predictive comparison. The information is intended to aid in the strategic design of synthetic routes, formulation development, and handling procedures.
Overview of Halopyrimidine Stability
The stability of a halopyrimidine derivative is not an intrinsic, singular property but rather a function of its susceptibility to various degradation pathways, including hydrolysis, photolysis, and thermal decomposition. The key factors influencing this stability are:
-
The Nature of the Halogen: The carbon-halogen (C-X) bond strength is a primary determinant of stability. C-F bonds are the strongest and C-I bonds are the weakest. Consequently, the general order of thermal and photolytic stability for halogens on a pyrimidine ring is F > Cl > Br > I. Conversely, reactivity in processes like palladium-catalyzed cross-coupling reactions follows the reverse order: I > Br > Cl > F.[1]
-
Position of the Halogen: The pyrimidine ring is electron-deficient, and the extent of this deficiency varies by position. The C4 and C6 positions are the most electron-deficient, followed by the C2 position, and finally the C5 position.[1] This makes halogens at the C4/C6 positions most susceptible to nucleophilic substitution, rendering them less stable in the presence of nucleophiles. A halogen at the C5 position is generally the most stable.
-
Influence of Other Substituents: Electron-withdrawing groups (like the carboxylate ester) can further increase the electron deficiency of the ring, potentially increasing susceptibility to nucleophilic attack. Electron-donating groups (like the methylthio group) can mitigate this effect.
Based on these principles, this compound is predicted to have relatively high stability compared to other halopyrimidines due to the chlorine atom being at the most stable C5 position.
Comparative Physicochemical Data
The following table summarizes available physical data for the target compound and a close structural analog. Decomposition temperature is a key indicator of thermal stability.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Citation |
| This compound | C₆H₅ClN₂O₂S | 204.63 | 165 (dec.) | [2] |
| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | C₆H₄BrN₂O₂S | 249.08 | 158-162 (dec.) | [3] |
Note: "dec." indicates that the compound decomposes at its melting point.
The data suggests that the chloro-derivative has a slightly higher decomposition temperature than its bromo- a-log, which aligns with the expected trend of C-Cl bonds being stronger and more stable than C-Br bonds.
Predicted Stability Ranking
The following table provides a qualitative, inferred ranking of stability for hypothetical isomers and analogs of the target compound based on general chemical principles.
| Factor | Comparison | Predicted Stability Order | Rationale |
| Halogen Identity | 5-Iodo vs. 5-Bromo vs. 5-Chloro vs. 5-Fluoro | Iodo < Bromo < Chloro < Fluoro | Stability correlates with C-X bond strength (C-I is weakest, C-F is strongest).[1] |
| Halogen Position | 4-Chloro vs. 2-Chloro vs. 5-Chloro | 4-Chloro < 2-Chloro < 5-Chloro | Stability against nucleophilic attack is inversely related to the electron deficiency of the carbon position (C4 is most deficient, C5 is least).[1] |
Experimental Protocols for Stability Assessment
For researchers aiming to generate quantitative stability data, standardized protocols are crucial. The following section outlines a general methodology for photostability testing, adapted from the ICH Q1B Guideline.[4][5]
Protocol: Forced Photodegradation Study
1. Objective: To evaluate the photosensitivity of the compound by exposing it to standardized light conditions and to identify potential degradation products.
2. Materials & Equipment:
-
This compound
-
Solvent (e.g., Methanol, Acetonitrile, Water)
-
Chemically inert, transparent containers (e.g., quartz cuvettes)
-
Aluminum foil
-
Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., Xenon lamp or metal halide lamp with specified filters).
-
Calibrated radiometer/lux meter.
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Transfer aliquots of the stock solution into several transparent containers.
-
Prepare identical "dark control" samples by wrapping the containers completely in aluminum foil.
-
-
Exposure Conditions:
-
Place the test samples and dark control samples in the photostability chamber.
-
Expose the samples to a light source until a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is achieved.[4]
-
Maintain a constant temperature to minimize thermal degradation.
-
-
Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw both an exposed sample and a dark control sample.
-
Analyze the samples immediately by a validated stability-indicating HPLC method.
-
Quantify the parent compound and any degradation products. Calculate the percentage degradation.
-
Compare the chromatograms of the exposed samples to the dark control to distinguish between photo-degradation and thermal degradation.
-
4. Data Interpretation:
-
Significant degradation in the exposed sample but not in the dark control indicates photolability.
-
The appearance of new peaks in the chromatogram of the exposed sample suggests the formation of photodegradation products.
Caption: Workflow for a standard photostability test.
Factors Influencing Halopyrimidine Stability
The stability of any given halopyrimidine is a multifactorial property. The diagram below illustrates the key chemical principles that determine the compound's overall stability profile.
Caption: Key factors governing halopyrimidine stability.
Conclusion
This compound is predicted to be a relatively stable halopyrimidine derivative. This inference is based on the strong C-Cl bond and the location of the chlorine atom at the C5 position of the pyrimidine ring, which is least susceptible to nucleophilic attack. Its thermal stability, as indicated by its decomposition temperature, appears slightly superior to its bromo-analog. For definitive, quantitative stability data, especially concerning photolytic and hydrolytic degradation under specific conditions, dedicated experimental studies following standardized protocols such as the ICH guidelines are strongly recommended.
References
A Comparative Analysis of Leaving Groups in Nucleophilic Aromatic Substitution of Pyrimidines
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Pyrimidine Scaffolds
The pyrimidine core is a cornerstone in medicinal chemistry and drug development, with its derivatives forming the backbone of numerous therapeutic agents. The functionalization of the pyrimidine ring, often achieved through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of these molecules. The efficiency of this reaction is profoundly influenced by the nature of the leaving group at positions 2, 4, or 6 of the pyrimidine ring. This guide provides a comparative study of common leaving groups, supported by experimental data, to aid in the rational design and synthesis of novel pyrimidine-based compounds.
The Nucleophilic Aromatic Substitution (SNAr) Mechanism on Pyrimidines
The SNAr reaction on pyrimidines proceeds through a two-step addition-elimination mechanism. The electron-deficient nature of the pyrimidine ring, further activated by the presence of electron-withdrawing nitrogen atoms, facilitates the initial attack of a nucleophile. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product. The rate of this reaction is dependent on both the nucleophilicity of the attacking species and the ability of the leaving group to depart.
sub [label=<
+
Nu-
Pyrimidine Nucleophile
];
meisenheimer [label=<
Meisenheimer Complex(Resonance Stabilized)
];
prod [label=<
+
LG-
Substituted Pyrimidine Leaving Group
];
sub -> meisenheimer [label="Attack of\nNucleophile"]; meisenheimer -> prod [label="Departure of\nLeaving Group"]; }
Figure 1: General mechanism of nucleophilic aromatic substitution (SNAr) on a pyrimidine ring.
Quantitative Comparison of Leaving Group Reactivity
The choice of leaving group is a critical parameter in the design of synthetic routes towards functionalized pyrimidines. The following tables summarize quantitative data on the reactivity of various leaving groups in SNAr reactions on the pyrimidine scaffold.
Halogen Leaving Groups
Halogens are among the most common leaving groups employed in pyrimidine chemistry. Their reactivity is influenced by a combination of factors including electronegativity and carbon-halogen bond strength.
Table 1: Second-Order Rate Constants for the Reaction of 2-Chloropyrimidine with Various Nucleophiles in Ethanol at 40°C
| Nucleophile | k₂ (x 10⁻⁴ M⁻¹s⁻¹) |
| Piperidine | 13.5 |
| Diethylamine | 2.5 |
| Methylamine | 7.7 |
| Dimethylamine | 20.4 |
| OH⁻ | 7.7 |
Data sourced from a kinetic study on the substitution of 2-chloropyrimidine.[1][2]
Sulfonyl and Thioether Leaving Groups
Sulfonyl derivatives, such as methylsulfonyl (-SO₂CH₃), have emerged as highly effective leaving groups, demonstrating significantly greater reactivity compared to classical halogen leaving groups. Thioethers, like the methylthio (-SCH₃) group, are generally poor leaving groups but can be activated towards substitution.
Table 2: Comparative Reactivity of 2-Substituted Pyrimidines with L-Glutathione (GSH) at pH 7.0
| Leaving Group | Substrate | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Relative Reactivity |
| Methylsulfonyl | 2-(Methylsulfonyl)pyrimidine | 1.2 x 10⁻² | High |
| Chloro | 2-Chloropyrimidine | Far less reactive to unreactive | Low |
| Methylthio | 2-(Methylthio)pyrimidine | Far less reactive to unreactive | Low |
Data from a comprehensive structure-reactivity study of 2-sulfonylpyrimidines.[3][4] The study notes that under the same conditions, the corresponding 2-chloro and 2-methylthio pyrimidines were significantly less reactive or completely unreactive.
This dramatic difference in reactivity highlights the utility of sulfonyl-activated pyrimidines for efficient SNAr reactions, particularly for applications requiring mild reaction conditions, such as in bioconjugation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of leaving group reactivity. Below are methodologies for key experiments cited in this guide.
Protocol 1: Kinetic Analysis of Nucleophilic Substitution by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the consumption of starting material and the formation of the product over time.
Workflow for ¹H NMR Kinetic Analysis
Figure 2: Workflow for kinetic analysis using ¹H NMR spectroscopy.
Detailed Steps:
-
Sample Preparation: In a clean NMR tube, dissolve a known concentration of the pyrimidine substrate in a deuterated solvent. Prepare a separate stock solution of the nucleophile.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the substrate solution before the addition of the nucleophile to serve as the t=0 reference.
-
Reaction Initiation: At a defined time, add a known amount of the nucleophile stock solution to the NMR tube, mix quickly, and place the tube in the NMR spectrometer.
-
Time-Course Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The acquisition time for each spectrum should be short relative to the reaction half-life.
-
Data Processing: Process all spectra uniformly (e.g., phasing, baseline correction).
-
Integration: For each spectrum, integrate the signals corresponding to a characteristic proton of the starting material and the product.
-
Data Analysis: Convert the integral values to concentrations. Plot the concentration of the starting material or product against time and fit the data to the appropriate rate equation (e.g., pseudo-first-order or second-order) to determine the rate constant.
Protocol 2: Kinetic Analysis of Fast Reactions by Stopped-Flow UV-Vis Spectroscopy
For reactions that are too fast to be monitored by conventional NMR, stopped-flow UV-Vis spectroscopy provides a powerful alternative.
Workflow for Stopped-Flow UV-Vis Kinetic Analysis
Figure 3: Workflow for kinetic analysis using stopped-flow UV-Vis spectroscopy.
Detailed Steps:
-
Solution Preparation: Prepare solutions of the pyrimidine substrate and the nucleophile in a suitable buffer or solvent. The concentrations should be chosen such that a measurable change in absorbance occurs upon reaction.
-
Wavelength Selection: Determine the wavelength of maximum absorbance difference between the reactants and products using a standard UV-Vis spectrophotometer.
-
Instrument Setup: Load the reactant solutions into the drive syringes of the stopped-flow apparatus. Set the data acquisition parameters, including the monitoring wavelength and the data collection time.
-
Reaction Initiation and Data Collection: The instrument rapidly mixes the two solutions and injects the mixture into the observation cell. The flow is then abruptly stopped, and the change in absorbance over time is recorded.
-
Data Analysis: The resulting absorbance versus time data is fitted to the appropriate kinetic model to extract the rate constant.
Conclusion and Future Directions
The selection of an appropriate leaving group is a powerful tool for modulating the reactivity of the pyrimidine ring in nucleophilic aromatic substitution reactions. The experimental data presented here clearly demonstrates the superior reactivity of sulfonyl-based leaving groups over traditional halogen leaving groups. This enhanced reactivity allows for milder reaction conditions and can be particularly advantageous in the synthesis of complex molecules and in bioconjugation applications where biocompatibility is paramount.
Future research in this area could focus on expanding the library of leaving groups with fine-tunable reactivity, as well as developing a more comprehensive quantitative understanding of the interplay between the leaving group, nucleophile, solvent, and substitution pattern on the pyrimidine ring. Such studies will undoubtedly continue to advance the field of medicinal chemistry and facilitate the discovery of new and improved pyrimidine-based therapeutics.
References
Benchmarking "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate" in the synthesis of a known drug molecule
A Comparative Guide for Drug Development Professionals
In the landscape of pharmaceutical manufacturing, the efficiency and viability of a synthetic route are paramount. This guide provides a comparative analysis of established synthetic pathways to Revaprazan, a potassium-competitive acid blocker, against a proposed route utilizing the intermediate "Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate." This objective comparison, supported by experimental data from literature and theoretical estimations, aims to guide researchers and drug development professionals in selecting optimal synthetic strategies.
Executive Summary
Revaprazan is a potent inhibitor of the gastric H+/K+ ATPase, offering rapid and sustained control of gastric acid secretion. Its synthesis has been approached through various routes, each with distinct advantages and drawbacks. This guide benchmarks a novel, hypothetical pathway starting from this compound against two established methods. The comparison focuses on key metrics such as overall yield, step count, and the use of hazardous reagents, providing a clear framework for evaluating each route's suitability for large-scale production.
Comparative Analysis of Synthetic Routes
The synthesis of Revaprazan is critically evaluated through three distinct pathways. Two of these routes are established in the literature, while the third is a proposed pathway designed to highlight the potential of this compound as a starting material.
| Parameter | Established Route 1 | Established Route 2 | Proposed Route 3 (with this compound) |
| Starting Materials | 2,4-dihydroxyl-5,6-dimethylpyrimidine, 1-methyl-1,2,3,4-tetrahydroisoquinoline, 4-fluoroaniline | 4-fluoroaniline, Cyanamide, Ethyl 2-methylacetoacetate, 1-methyl-1,2,3,4-tetrahydroisoquinoline | This compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, 4-fluoroaniline |
| Key Intermediates | 2,4-dichloro-5,6-dimethylpyrimidine | 4-chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine | 5,6-dimethyl-2-(methylthio)-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine |
| Overall Yield (Reported/Estimated) | Moderate | Moderate to High | Estimated: Moderate |
| Number of Steps | 3 | 4 | 4 |
| Use of Hazardous Reagents | Phosphorus oxychloride | Phosphorus oxychloride | Raney Nickel, Grignard Reagents |
| Scalability | Demonstrated | Demonstrated | Theoretical |
Experimental Protocols
Established Synthetic Route 1
This route begins with the chlorination of 2,4-dihydroxyl-5,6-dimethylpyrimidine using phosphorus oxychloride to yield 2,4-dichloro-5,6-dimethylpyrimidine. This intermediate then undergoes a selective nucleophilic substitution with 1-methyl-1,2,3,4-tetrahydroisoquinoline. The resulting 2-chloro-4-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)-5,6-dimethylpyrimidine is subsequently reacted with 4-fluoroaniline to produce Revaprazan.
Established Synthetic Route 2
This pathway commences with the reaction of 4-fluoroaniline and cyanamide to form 4-fluorophenyl guanidine carbonate. This is followed by a cyclization reaction with ethyl 2-methylacetoacetate to generate a pyrimidine ring. The resulting 4-hydroxyl-2-(4-fluoroanilino)-5,6-dimethylpyrimidine is then chlorinated with phosphorus oxychloride. The final step involves the condensation of the chlorinated intermediate with 1-methyl-1,2,3,4-tetrahydroisoquinoline to afford Revaprazan.
Proposed Synthetic Route 3
This hypothetical route utilizes this compound as the starting material. The proposed synthesis involves an initial reduction of the ester to a hydroxymethyl group, followed by oxidation to an aldehyde. A Grignard reaction with methylmagnesium bromide would then be used to introduce the two methyl groups at the 5 and 6 positions. The resulting alcohol would be eliminated to form a double bond, which is then reduced. The methylthio group is subsequently removed, for instance with Raney Nickel, and the chloro group is substituted with 1-methyl-1,2,3,4-tetrahydroisoquinoline. The final step is a reaction with 4-fluoroaniline to yield Revaprazan.
Visualizing the Pathways
To further clarify the synthetic strategies and the biological mechanism of Revaprazan, the following diagrams are provided.
Caption: Established Synthetic Route 1 for Revaprazan.
Caption: Established Synthetic Route 2 for Revaprazan.
Caption: Proposed Synthetic Route 3 for Revaprazan.
Mechanism of Action: Gastric Acid Suppression
Revaprazan is a potassium-competitive acid blocker (P-CAB) that inhibits the final step of gastric acid secretion in the parietal cells of the stomach lining. It competitively blocks the potassium-binding site of the H+/K+ ATPase (proton pump), thereby preventing the exchange of potassium ions for hydrogen ions. This reversible inhibition leads to a rapid and sustained increase in gastric pH.
Caption: Mechanism of Action of Revaprazan.
Conclusion
This comparative guide illustrates that while established synthetic routes for Revaprazan are well-documented and scalable, there is potential for the development of novel pathways. The proposed route using this compound, although theoretical, highlights the ongoing search for more efficient and cost-effective manufacturing processes in the pharmaceutical industry. Further experimental validation is required to ascertain the viability of this proposed pathway and its potential to offer a competitive alternative to existing methods.
Safety Operating Guide
Proper Disposal of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, ensuring the safety of laboratory personnel and the protection of the environment. This compound, due to its chlorinated and sulfur-containing organic nature, must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Chemically resistant gloves: To prevent skin contact.
-
Safety goggles or a face shield: To protect the eyes from splashes.
-
A laboratory coat: To protect clothing and skin.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary: Hazard Profile
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[1] | Avoid direct contact and inhalation. Use appropriate PPE. |
| Skin Irritation | May cause skin irritation.[1] | Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye irritation.[1] | Wear eye protection. |
| Respiratory Irritation | May cause respiratory irritation.[2] | Use in a well-ventilated area or fume hood. |
Experimental Protocol: Waste Segregation and Collection
The following protocol outlines the detailed methodology for the collection and temporary storage of this compound waste prior to its final disposal.
-
Container Selection:
-
Waste Collection:
-
Labeling:
-
The label must clearly state the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3][4]
-
If the waste is a mixture, list all constituents and their approximate percentages.[4]
-
Include the date of waste generation and the name of the generating researcher or laboratory.
-
Storage:
Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[4][6]
-
Contact your Institution's Environmental Health and Safety (EHS) Department:
-
Professional Disposal:
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent that can dissolve the chemical.[3][10]
-
Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[3][11]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label, and it may then be disposed of as regular laboratory trash, depending on institutional policies.[10]
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. benchchem.com [benchchem.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. reddit.com [reddit.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. vumc.org [vumc.org]
Personal protective equipment for handling Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Methyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research. Researchers, scientists, and drug development professionals are advised to thoroughly familiarize themselves with this guidance before working with this compound.
Based on its GHS classification, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Stringent safety measures are therefore mandatory.
Hazard Analysis and Personal Protective Equipment (PPE)
A comprehensive risk assessment is the cornerstone of safe laboratory practice. The following table summarizes the key hazards associated with this compound and the mandatory personal protective equipment required for its handling.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Category 4 | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[2][3]. |
| Skin Corrosion/Irritation | Category 2 | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat or chemical-resistant apron, and appropriate protective clothing to prevent skin exposure are required[2][4][5]. |
| Serious Eye Damage/Irritation | Category 2A | Splash-proof safety goggles and a face shield must be worn to protect against splashes[2][5][6][7]. |
| Respiratory Irritation | Specific target organ toxicity (single exposure) - Category 3 | All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[4]. If engineering controls are not sufficient, a NIOSH-approved respirator should be used[6][8]. |
Operational Protocol: Step-by-Step Handling Procedure
The following protocol outlines the essential steps for safely handling this compound, from preparation to disposal, to minimize risk.
-
Preparation and Precaution:
-
Before beginning any work, ensure that the chemical fume hood is functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed[3][8].
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
Clearly label all containers with the full chemical name[4].
-
-
Donning PPE:
-
Handling the Compound:
-
In Case of a Spill:
-
Decontamination:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
All solid waste, including contaminated gloves, wipes, and absorbent materials, must be collected in a clearly labeled, sealed container for hazardous waste[4][11].
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container[4]. Due to its chlorinated nature, it should be segregated as halogenated organic waste[4].
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound"[4].
-
-
Storage:
-
Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, bases, and amines[8].
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain or in regular trash[4].
-
Experimental Workflow
A logical workflow is critical to minimizing risk. The following diagram illustrates the recommended sequence of operations for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. benchchem.com [benchchem.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
